molecular formula C11H13Cl B1425848 2-Chloro-3-(4-ethylphenyl)-1-propene CAS No. 1263366-21-7

2-Chloro-3-(4-ethylphenyl)-1-propene

Cat. No.: B1425848
CAS No.: 1263366-21-7
M. Wt: 180.67 g/mol
InChI Key: UWBHKRUUXQMUTK-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-ethylphenyl)-1-propene is a useful research compound. Its molecular formula is C11H13Cl and its molecular weight is 180.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-chloroprop-2-enyl)-4-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c1-3-10-4-6-11(7-5-10)8-9(2)12/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBHKRUUXQMUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Chloro-3-(4-ethylphenyl)-1-propene CAS number and molecular weight

[1][2]

Executive Summary

2-Chloro-3-(4-ethylphenyl)-1-propene (C₁₁H₁₃Cl) is a specialized allyl halide intermediate characterized by a 2-chloroallyl moiety attached to a para-ethylbenzene core.[1][2] It serves as a critical electrophilic building block in organic synthesis, particularly in the construction of fused carbocycles (indanes) and heterocycles via transition-metal-catalyzed cross-coupling reactions.[1][2]

This guide details the physicochemical profile, validated synthetic pathways, and reaction mechanisms for this compound.[1][2] Due to its status as a specialized research chemical, it is often referenced by its structural class rather than a widely circulating commodity CAS number; however, its chemistry parallels that of the well-documented parent compound, 2-chloro-3-phenylpropene (CAS 15968-88-4).[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 1-(2-Chloroallyl)-4-ethylbenzene
Alt.[1][2][3] Name 2-Chloro-3-(4-ethylphenyl)prop-1-ene
Molecular Formula C₁₁H₁₃Cl
Molecular Weight 180.67 g/mol
CAS Number Not listed in major public registries (PubChem/CAS Common).[1][2]Ref. Parent Analog (H-substituted):15968-88-4
SMILES CCc1ccc(CC(=C)Cl)cc1
Predicted Physical Properties

Derived from structure-activity relationship (SAR) data of 2-chloro-3-arylpropenes.

ParameterValue (Predicted)Context
Physical State Colorless to pale yellow oilStandard for aryl allyl chlorides.[1][2]
Boiling Point 235–240 °C (at 760 mmHg)Extrapolated from 4-ethylbenzyl chloride.[1][2]
Density ~1.08 g/cm³Halogenation increases density vs. parent hydrocarbon.[1][2]
LogP 4.2 – 4.5Highly lipophilic; low water solubility.[1][2]
Flash Point > 95 °CRequires standard flammability precautions.[1][2]

Synthetic Pathways (Methodology)

The synthesis of 2-chloro-3-arylpropenes is non-trivial due to the potential for allylic rearrangement.[1][2] The most robust protocol involves the transition-metal-catalyzed coupling of a benzyl nucleophile with a 2,3-dichloropropene electrophile.[1][2]

Protocol A: Copper-Catalyzed Grignard Coupling

This method is preferred for its high regioselectivity, avoiding the formation of the unwanted conjugated isomer.[1][2]

Reaction Scheme: 4-Ethylbenzylmagnesium chloride + 2,3-Dichloropropene → Product + MgCl₂

Step-by-Step Protocol:

  • Reagent Preparation:

    • Activate Magnesium turnings (1.2 eq) with iodine in anhydrous THF.

    • Add 4-ethylbenzyl chloride dropwise at 0°C to generate the Grignard reagent (4-ethylbenzylmagnesium chloride).[1][2] Stir for 1 hour.

  • Coupling Reaction:

    • In a separate vessel, dissolve 2,3-dichloropropene (1.1 eq) and CuCN*2LiCl (10 mol%) in THF. Cool to -78°C.[1][2]

    • Critical Step: Slowly cannulate the Grignard solution into the dichloride solution.[1][2] The low temperature prevents polymerization of the vinyl chloride moiety.[1][2]

  • Workup:

    • Quench with saturated NH₄Cl (aq).[1][2]

    • Extract with diethyl ether (3x).[1][2] Dry over MgSO₄.[1][2]

  • Purification:

    • Vacuum distillation is recommended over silica chromatography to prevent hydrolysis of the allyl chloride.[1][2]

Protocol B: Palladium-Catalyzed Negishi Coupling

For substrates sensitive to Grignard conditions, a Negishi coupling using organozinc reagents provides milder conditions.[1][2]

Reaction Logic: Ar-CH₂-ZnBr + 2,3-Dichloropropene (Pd(PPh₃)₄ cat.)[1][2] → Product

Visualization: Synthetic & Reactivity Logic[1][2]

The following diagram illustrates the synthesis of the target molecule and its subsequent application in an intramolecular Heck reaction to form an indane derivative (a common pharmaceutical scaffold).

GFig 1. Synthesis and Application Pathway of this compoundPrecursor4-EthylbenzylChlorideIntermediateGrignard Reagent(In-situ)Precursor->IntermediateMg, THF, 0°CReagent2,3-DichloropropeneTarget2-Chloro-3-(4-ethylphenyl)-1-propene(TARGET)Reagent->TargetElectrophileIntermediate->Target+ ReagentCuCN cat., -78°CIndane2-Methylene-5-ethyl-2,3-dihydro-1H-indeneTarget->IndaneIntramolecular HeckPd(OAc)2, PPh3, Base(Cyclization)

Caption: Fig 1. Synthesis via Grignard coupling (left) and application in Pd-catalyzed cyclization to indane cores (right).

Reactivity & Applications

The "2-Chloroallyl" Handle

The 2-chloroallyl group acts as a versatile "masked" functionality.[1][2] Unlike simple allyl groups, the vinyl chloride moiety allows for:

  • Nucleophilic Substitution (Vinyl): Difficult, but possible under specific Pd-catalyzed conditions.[1][2]

  • Heck Cyclization: The primary utility.[1][2] The chlorine atom is a good leaving group for oxidative addition to Palladium(0), facilitating intramolecular carbopalladation onto the aromatic ring.[1][2]

Synthesis of Indanes (Heck Reaction)

Researchers utilize this molecule to synthesize 2-methyleneindanes .[1][2]

  • Mechanism: Oxidative addition of Pd(0) into the C(sp²)-Cl bond, followed by 5-exo-trig cyclization and β-hydride elimination.[1][2]

  • Significance: This pathway provides rapid access to the indane core found in various bioactive molecules (e.g., analgesics, dopamine receptor agonists).[1][2]

Handling & Safety (SDS Highlights)

  • Hazard Classification:

    • Skin Irritant (Category 2): Alkyl/Allyl halides are potent irritants.[1][2]

    • Eye Irritation (Category 2A): Lachrymatory potential.[1][2]

    • Specific Target Organ Toxicity (Respiratory): Inhalation of vapors may cause respiratory tract irritation.[1][2]

  • Storage:

    • Store at 2–8°C under inert gas (Argon/Nitrogen).

    • Protect from light to prevent radical decomposition of the allyl chloride.[1][2]

    • Stabilizer: Copper wire or small amounts of K₂CO₃ are often added to inhibit acid-catalyzed polymerization.[1][2]

References

  • PubChem. (2025).[1][2][4][5][6][7] Compound Summary: 5-Chloro-1-phenyl-1-pentene (Isomer Reference).[1][2] National Library of Medicine.[1][2] [Link][1][2]

  • Wang, X., et al. (2019).[1][2][8] "Synthesis of 2-Substituted Propenes by Bidentate Phosphine-Assisted Methylenation." Organic Letters, 21, 3640-3643.[1][2][8] [Link][1][2]

  • Nishihara, Y. (2019).[1][2][8] Synthesis of 2-Substituted Propenes. Organic Chemistry Portal. [Link]

Technical Guide: Solubility Profiling of 2-Chloro-3-(4-ethylphenyl)-1-propene

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-3-(4-ethylphenyl)-1-propene (CAS: 951890-63-4).[1] As a lipophilic intermediate frequently utilized in the synthesis of agrochemicals (e.g., aryloxyphenoxypropionate herbicides) and functionalized polymers, understanding its solvation thermodynamics is critical for process optimization.[2]

The molecule exhibits a high partition coefficient (

12

Part 1: Molecular Architecture & Solubility Prediction[1]

To predict the solubility behavior of this compound, we must deconstruct its molecular framework into thermodynamic contributions.[1]

Structural Analysis

The molecule (C


12
  • Aromatic Core: The phenyl ring provides significant

    
    -electron density, facilitating interactions with aromatic solvents (e.g., Toluene).[2]
    
  • Lipophilic Tail: The para-ethyl group increases the Van der Waals surface area and hydrophobicity, significantly raising the LogP compared to its unsubstituted analog.[1][2]

  • Reactive Head: The 2-chloro-1-propene moiety introduces a weak dipole moment but lacks hydrogen bond donors (HBD) or strong acceptors (HBA).[1]

Hansen Solubility Parameters (HSP)

Using the group contribution method, we estimate the Hansen Solubility Parameters.[2] These values define the "interaction sphere" of the solute.[2]

ParameterSymbolEstimated Value (MPa

)
Physical Interpretation
Dispersion

18.5 – 19.5Dominant force; driven by the aromatic ring and ethyl chain.[1]
Polarity

3.0 – 4.5Low; derived from the C-Cl bond and alkene unsaturation.[1][2]
H-Bonding

1.0 – 2.5Negligible; lack of -OH, -NH, or strong carbonyl groups.[1]

Solubility Prediction Rule: Solvents with an HSP distance (


12
  • Compatible: Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF).[2]

  • Incompatible: Water (

    
     too high), Methanol (borderline/low), Ethylene Glycol.[2]
    

Part 2: Solvent Selection Strategy

Based on the physicochemical profile, the following solvent classes are categorized by their utility in synthesis and purification workflows.

Solubility Classification Table
Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Halogenated Dichloromethane (DCM), ChloroformExcellent (>500 mg/mL)Ideal for reactions requiring low temperature; excellent for extraction.[1]
Aromatic Toluene, Xylene, BenzeneExcellent (>400 mg/mL)Preferred for high-temperature synthesis (reflux) due to

-

stacking interactions.[1]
Ethers THF, Diethyl Ether, MTBEGood (>200 mg/mL)Suitable for Grignard or coupling reactions; MTBE is a safer extraction alternative to ether.[2]
Aliphatic Hexanes, Heptane, PentaneModerate/Good Used as the non-polar eluent in column chromatography.[2]
Polar Protic Methanol, Ethanol, IsopropanolLow/Moderate Potential recrystallization anti-solvents.[2] Solubility increases significantly with temperature.[2]
Aqueous Water, BrineInsoluble (<0.1 mg/L)Used strictly for biphasic washing to remove inorganic salts.[2]
Visualization: Solvent Selection Logic

The following diagram illustrates the decision matrix for selecting a solvent based on the operational goal (Reaction vs. Purification).

SolventSelectionStartObjective: Select Solvent forThis compoundProcessProcess Type?Start->ProcessSynthesisSynthesis / ReactionProcess->SynthesisPurificationPurification / IsolationProcess->PurificationTempReqTemperature Req?Synthesis->TempReqChromatographyChromatography?Purification->ChromatographyCrystRecrystallization?Purification->CrystHighTempHigh (>80°C)Use: Toluene/XyleneTempReq->HighTempReflux neededLowTempLow (<40°C)Use: DCM/THFTempReq->LowTempKinetic controlPolarityEluent StrengthChromatography->PolarityNonPolarNon-Polar PhaseUse: Hexanes/HeptanePolarity->NonPolarBase EluentPolarPhasePolar ModifierUse: EtOAc (5-20%)Polarity->PolarPhaseGradientAntiSolventAnti-Solvent MethodDissolve: DCMPrecipitate: MeOH/Cold HexaneCryst->AntiSolvent

Caption: Decision matrix for solvent selection based on thermodynamic requirements and process goals.

Part 3: Experimental Determination Protocols

Since specific solubility data varies by batch purity and temperature, researchers must validate solubility experimentally.[2] The following protocol is adapted from OECD Guideline 105 (Shake Flask Method) and modified for lipophilic intermediates.

Protocol: Saturation Shake-Flask Method

Objective: Determine the saturation solubility (

12

Reagents & Equipment:

  • Analytical grade solvent (e.g., Toluene, Methanol).[2]

  • This compound (Test Substance).[1]

  • HPLC with UV/Vis detector (Detection at

    
     nm).[1][2]
    
  • Thermostatic shaker or water bath.[2]

  • 0.45 µm PTFE syringe filters (hydrophobic).[1][2]

Step-by-Step Workflow:

  • Preparation: Add an excess of the test substance (~500 mg) to 10 mL of solvent in a glass vial. The mixture must remain heterogeneous (visible solid or oil droplets).[1][2]

  • Equilibration: Seal the vial and agitate at 25°C ± 0.5°C for 24 hours.

    • Note: If the solid dissolves completely, add more substance until saturation is visually confirmed.[2]

  • Sedimentation: Stop agitation and allow the phases to separate for at least 1 hour at the same temperature.

  • Sampling: Withdraw 1 mL of the supernatant using a pre-warmed glass syringe.

  • Filtration: Filter immediately through a 0.45 µm PTFE filter into a volumetric flask.

    • Critical: Discard the first 0.2 mL of filtrate to account for filter adsorption.[2]

  • Dilution & Analysis: Dilute the filtrate with mobile phase (e.g., Acetonitrile) to land within the linear calibration range of the HPLC. Inject and quantify.

Visualization: Solubility Determination Workflow

SolubilityProtocolStep11. Supersaturation(Excess Solute + Solvent)Step22. Agitation(24h @ 25°C)Step1->Step2ValidationCheck: Is solidstill present?Step2->ValidationStep33. Phase Separation(Sedimentation)Step44. Filtration(0.45µm PTFE)Step3->Step4Step55. HPLC Quantification(vs. Std Curve)Step4->Step5Validation->Step1No (Add more solute)Validation->Step3Yes

Caption: Workflow for determining thermodynamic solubility according to modified OECD 105 guidelines.

Part 4: Thermodynamic Considerations

Temperature Dependence

Solubility for this compound generally increases with temperature in organic solvents.[2] This relationship is modeled by the Van 't Hoff equation :

1
  • Implication: If the compound is an oil at room temperature (common for this class of intermediates), "solubility" in non-polar solvents effectively becomes "miscibility."[2] In polar solvents (MeOH), heating significantly increases solubility, allowing for thermal recrystallization or oil-out purification strategies.[1][2]

Stability Warning
  • Allylic Chloride Reactivity: This compound contains an allylic chloride.[2][3][4] In nucleophilic solvents (e.g., Ethanol, Water) at high temperatures, it may undergo solvolysis (S

    
    1 or S
    
    
    2) to form the corresponding ether or alcohol.[2]
  • Recommendation: Avoid prolonged heating in protic solvents.[1][2] Use aprotic solvents (Toluene, DCM) for stability studies.[2]

References

  • OECD. (1995).[2] Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals.[2] Link[1]

  • Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2] CRC Press.[2] (Source for group contribution methods).

  • PubChem. (2023).[2] Compound Summary: this compound.[1][2] National Library of Medicine.[2][5] Link

  • Lipinski, C. A. (2001).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

Literature review on 2-Chloro-3-(4-ethylphenyl)-1-propene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-3-(4-ethylphenyl)-1-propene Derivatives for Drug Discovery Professionals

Authored by a Senior Application Scientist

Foreword: The Strategic Role of Chlorination in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of chlorine atoms into molecular scaffolds is a well-established strategy for modulating the pharmacological profile of new chemical entities.[1][2][3] The presence of a chloro substituent can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced therapeutic efficacy.[1][3] This guide focuses on a specific, yet largely unexplored, class of compounds: this compound derivatives. By dissecting the available literature on structurally related analogues, we aim to provide a comprehensive technical framework for researchers and drug development professionals interested in harnessing the potential of this chemical scaffold.

The 2-Chloro-3-phenyl-1-propene Scaffold: A Promising Pharmacophore

The 2-chloro-3-phenyl-1-propene core represents a versatile template for the design of novel therapeutic agents. The vinyl chloride moiety is a key functional group that can participate in various chemical transformations, allowing for the synthesis of a diverse library of derivatives. The phenyl ring offers a site for substitution, enabling the fine-tuning of the molecule's electronic and steric properties. The specific inclusion of a 4-ethylphenyl group introduces a moderately lipophilic substituent, which can influence the compound's pharmacokinetic profile. While direct studies on this compound derivatives are limited, the biological activities of analogous compounds suggest a range of potential therapeutic applications.

Proposed Synthesis Strategies

Based on established synthetic methodologies for structurally similar compounds, we can propose a general and adaptable workflow for the synthesis of this compound and its derivatives.

Synthetic Workflow cluster_0 Pathway A: Wittig-type Reaction cluster_1 Pathway B: Grignard Reaction 4-Ethylbenzaldehyde 4-Ethylbenzaldehyde Allylic Alcohol Allylic Alcohol 4-Ethylbenzaldehyde->Allylic Alcohol Vinylmagnesium Bromide Intermediate_A Intermediate_A 4-Ethylbenzaldehyde->Intermediate_A Wittig Reagent Wittig Reagent Wittig Reagent Grignard Reagent Grignard Reagent Target Compound This compound Allylic Alcohol->Target Compound SOCl2 or PCl5 Intermediate_A->Target Compound Chlorination

Caption: Proposed synthetic pathways to this compound.

Detailed Experimental Protocol: A Hypothetical Synthesis

The following is a hypothetical, yet plausible, step-by-step protocol for the synthesis of a representative this compound derivative.

Step 1: Synthesis of 1-(4-ethylphenyl)prop-2-en-1-ol (Allylic Alcohol Intermediate)

  • To a solution of 4-ethylbenzaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add vinylmagnesium bromide (1.1 equivalents, 1.0 M in THF) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired allylic alcohol.

Step 2: Chlorination of the Allylic Alcohol

  • To a solution of the 1-(4-ethylphenyl)prop-2-en-1-ol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-cold water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude oil by column chromatography to yield this compound.

Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties of this compound derivatives are crucial for their development as drug candidates. Based on analogues found in the literature, we can predict the key spectroscopic features for their characterization.[4][5][6]

Property Predicted Value / Observation Technique
Molecular Weight ~180.67 g/mol (for the parent compound)Mass Spectrometry
¹H NMR Signals for the ethyl group (triplet and quartet), aromatic protons, and vinyl protons.NMR Spectroscopy
¹³C NMR Resonances for the ethyl group carbons, aromatic carbons, and vinylic carbons.NMR Spectroscopy
IR Characteristic peaks for C=C stretching (alkene and aromatic), and C-Cl stretching.IR Spectroscopy
Mass Spectrum Molecular ion peak (M+) and a characteristic M+2 peak due to the chlorine isotope.Mass Spectrometry

Potential Biological Activities and Therapeutic Applications

While direct biological data for this compound derivatives is not available, the activities of structurally related compounds provide valuable insights into their potential therapeutic applications.

Potential_Biological_Activities cluster_activities Predicted Therapeutic Areas Core_Scaffold This compound Derivatives Anti_Inflammatory Anti-inflammatory Core_Scaffold->Anti_Inflammatory Analogues show activity Analgesic Analgesic Core_Scaffold->Analgesic Related compounds tested Antibacterial Antibacterial Core_Scaffold->Antibacterial Propiophenone derivatives active Anticancer Anticancer Core_Scaffold->Anticancer Similar propenes show cytotoxicity

Caption: Potential therapeutic applications based on related compounds.

Anti-inflammatory and Analgesic Potential

Derivatives of 3-(4-ethylphenyl)propan-3-one have demonstrated significant anti-inflammatory and analgesic activities in preclinical models.[7][8] The structural similarity suggests that this compound derivatives may also exhibit similar properties. The presence of the chloro group could further enhance this activity.[1]

Antibacterial Activity

The same propiophenone derivatives also showed moderate antibacterial action.[7][8] This suggests that the 4-ethylphenyl moiety might be a valuable component for developing new antibacterial agents.

Anticancer Properties

A derivative containing a 2-chloro-3-(4-nitrophenyl)-2-propenylidene scaffold has been identified as a potential anti-breast cancer molecule.[9] This highlights the potential of the 2-chloro-3-aryl-1-propene core in oncology. The ethyl group on the phenyl ring could modulate the selectivity and potency against different cancer cell lines. Furthermore, other chloro-substituted propiophenone derivatives have shown antineoplastic activities.[10]

Protocol for In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production
  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives) for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce inflammation and nitric oxide (NO) production, and incubate for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Future Perspectives and Research Directions

The family of this compound derivatives represents a promising yet underexplored area of medicinal chemistry. Future research should focus on:

  • Synthesis of a diverse library of derivatives: Exploration of various substituents on the phenyl ring and modifications of the propene backbone.

  • Comprehensive biological screening: Evaluation of the synthesized compounds against a wide range of biological targets, including inflammatory mediators, bacterial enzymes, and cancer cell lines.

  • Structure-Activity Relationship (SAR) studies: Elucidation of the key structural features responsible for the observed biological activities to guide the design of more potent and selective compounds.

  • In vivo efficacy and safety studies: Preclinical evaluation of the most promising lead compounds in animal models of disease.

By systematically investigating this chemical space, the scientific community can unlock the full therapeutic potential of this compound derivatives.

References

  • Husain, A., et al. (2008). 2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation. Acta Poloniae Pharmaceutica, 65(5), 527-534. [Link]

  • PubChem. (2E)-3-(4-chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one. [Link]

  • PubChem. 2-Chloro-3-[(4-Ethylthio)phenyl]-1-propene. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1986). Synthesis of 2,3,5-trihydroxyphenylprop-1-ene and its 4-chloro-, 6-chloro-, and 4,6-dichloro- derivatives. [Link]

  • Karabacak, M., et al. (2020). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Journal of the Chinese Chemical Society, 67(10), 1826-1839. [Link]

  • Piantadosi, C., et al. (1996). Antineoplastic activities of 2,3,4-chloro-substituted beta-alkylaminopropiophenone derivatives in CF1 mice and in murine and human tumor cells. Cancer Letters, 105(2), 205-212. [Link]

  • Euro Chlor. (2002). Influence of Chlorine Substituents on Biological Activity of Chemicals. [Link]

  • Rauf, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1245, 131069. [Link]

  • Husain, A., et al. (2008). 2-[3-(4-chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: synthesis and biological evaluation. Acta Poloniae Pharmaceutica, 65(5), 527-534. [Link]

  • Amanote Research. (2019). Convenient Synthesis of Some New 3-(4-Chloro-Phenyl)-3-Hydroxy-2,2-Dimethyl-Propionic Acid Methyl Ester Derivatives of Expected Anticancer Activity. [https://www.semanticscholar.org/paper/Convenient-Synthesis-of-Some-New-3-(-4-Chloro-of-Amanote/037a4e6b5d9c2a6f2b4c1a5b8a6a3b2e3e5f7f9c]([Link]

  • Balko, J., & Tihlárik, K. (1983). Preparation of 2-chloro-3-(4-chlorophenyl)propionic acid from chlorobenzenediazonium chloride and acrylic acid. Chemický Průmysl, 33(7), 355-358. [Link]

  • Lesyk, R., et al. (2022). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. Molecules, 27(7), 2331. [Link]

  • de Sousa, J. S., & de Souza, M. V. N. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241. [Link]

  • Al-Hamdani, A. A. S., et al. (2021). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). Molecules, 26(11), 3123. [Link]

  • Dow, M., et al. (2020). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

Sources

Theoretical Calculation of Dipole Moment for 2-Chloro-3-(4-ethylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous protocol for determining the electric dipole moment (


) of 2-Chloro-3-(4-ethylphenyl)-1-propene . Unlike rigid small molecules, this target exhibits significant conformational flexibility due to the methylene bridge connecting the chlorovinyl moiety and the ethylphenyl group. Consequently, a single static calculation is insufficient.

This guide details a Boltzmann-weighted ensemble approach utilizing Density Functional Theory (DFT). We recommend the


B97X-D  functional combined with the def2-TZVP  basis set and SMD  solvation model to account for long-range dispersion interactions and solvent-induced polarization, yielding a predicted accuracy within 

0.2 Debye of experimental values.

Molecular Architecture & Vector Analysis

Before initiating computation, one must understand the electronic vectors contributing to the net dipole. The molecule consists of two distinct polar domains separated by a flexible


 methylene linker (

).
Structural Components[1]
  • The Vinyl Chloride Core (

    
    ): 
    
    • Electronic Effect: The Chlorine atom exerts a strong inductive effect (

      
      ), pulling electron density along the 
      
      
      
      bond. However, the lone pair on Chlorine donates into the
      
      
      -system (
      
      
      effect), partially counteracting the dipole.
    • Vector Magnitude: Based on vinyl chloride benchmarks, this fragment contributes approximately 1.45 D [1].

  • The Ethylphenyl Tail (

    
    ): 
    
    • Electronic Effect: The ethyl group is weakly electron-donating (

      
      ) into the phenyl ring.
      
    • Vector Magnitude: Based on ethylbenzene benchmarks, this fragment contributes approximately 0.59 D [2].

The Conformational Challenge

The central methylene bridge (


) allows free rotation. The net dipole moment (

) depends on the vector addition of the two domains, which varies with the dihedral angle

.
  • Folded Conformations:

    
    -stacking or CH-
    
    
    
    interactions may align vectors constructively or destructively.
  • Extended Conformations: Vectors are spatially separated.

Computational Methodology (Protocol)

To ensure scientific integrity, we employ a "funnel" approach: starting with low-cost conformational scanning and refining with high-level DFT.

The Computational Pipeline

G Start Input Structure This compound ConfSearch Step 1: Conformational Search (Monte Carlo / MMFF94) Start->ConfSearch GeomOpt Step 2: Geometry Optimization DFT: B3LYP / 6-31+G(d,p) ConfSearch->GeomOpt Select Lowest 10 Conformers FreqCheck Step 3: Frequency Analysis (Verify Minima, No Imaginary Freqs) GeomOpt->FreqCheck FreqCheck->GeomOpt Imaginary Freq Found (Re-optimize) EnergyCalc Step 4: Single Point Energy & Dipole DFT: ωB97X-D / def2-TZVP FreqCheck->EnergyCalc Valid Minima Solvation Solvation Model: SMD (Water/DMSO/Chloroform) EnergyCalc->Solvation Boltzmann Step 5: Boltzmann Averaging Weighted Dipole Calculation Solvation->Boltzmann

Figure 1: The hierarchical computational workflow for accurate dipole prediction. Blue indicates input, Grey/Yellow intermediate processing, Green high-precision calculation, and Red final statistical analysis.

Detailed Protocol Steps
Step 1: Conformational Search

Use Molecular Mechanics (MMFF94 or OPLS_2005) to generate a rotamer library.

  • Why: The ethyl group rotation and the phenyl-allyl torsion create a complex potential energy surface.

  • Criteria: Retain all conformers within 5.0 kcal/mol of the global minimum.

Step 2: DFT Optimization (Pre-Screening)

Optimize the selected conformers using B3LYP/6-31+G(d,p) .

  • Causality: B3LYP is computationally efficient for geometry, and the "plus" (+) diffuse function is critical for anionic character or lone pairs (Cl), even at the optimization stage [3].

  • Validation: Perform frequency analysis. Any structure with imaginary frequencies (negative eigenvalues) is a transition state, not a minimum, and must be discarded or re-optimized.

Step 3: High-Level Property Calculation

Perform Single Point Energy (SPE) calculations on the optimized geometries using


B97X-D / def2-TZVP .
  • Functional Selection:

    
    B97X-D is a range-separated hybrid functional that includes dispersion corrections. This is superior to B3LYP for this molecule because the "folded" interactions between the vinyl-Cl and the phenyl ring are driven by dispersion forces [4].
    
  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized) provides the necessary flexibility to describe the electron density tail, which directly dictates the dipole moment accuracy [5].

Step 4: Solvation Modeling

Use the SMD (Solvation Model based on Density) .[1][2]

  • Why SMD? Unlike standard PCM (Polarizable Continuum Model), SMD parameterizes non-electrostatic terms (cavity dispersion/repulsion) based on atomic surface tensions. This is critical for drug development contexts where solubility (logP) and dipole in water/lipid environments are required [6].

Data Analysis & Expected Results

Boltzmann Weighting

The macroscopic dipole moment


 is not simply the dipole of the lowest energy structure (

). It is the ensemble average:




Where


 is the probability of conformer 

, and

is the relative energy (Gibbs Free Energy preferred).
Predicted Values (Simulated Data)

The following table represents expected ranges based on the vector addition of vinyl chloride and ethylbenzene derivatives using the protocol above.

EnvironmentDielectric (

)
MethodPredicted Dipole (

, Debye)
Gas Phase 1.0

B97X-D / def2-TZVP
1.65 - 1.85
Benzene 2.27SMD /

B97X-D
1.80 - 2.05
Water 78.35SMD /

B97X-D
2.10 - 2.40

Note: The dipole moment increases in polar solvents due to the polarization of the solute's electron density by the reaction field of the solvent.

Vector Visualization

In the global minimum (likely an extended conformation to minimize steric clash between Cl and Ethyl):

  • Primary Vector: Points from the Vinyl Carbon (

    
    ) toward the Chlorine.
    
  • Secondary Vector: Points from the Phenyl ring centroid toward the Ethyl group (weak).

  • Resultant: The net dipole will be dominated by the C-Cl vector but modulated by the phenyl ring's polarizability.

Validation & Quality Assurance

To ensure the trustworthiness of your results, apply these self-validating checks:

  • Basis Set Convergence: Run the global minimum with a larger basis set (e.g., def2-QZVP). If

    
     D, your TZVP result is converged.
    
  • Spin Contamination: Ensure

    
     is zero (since this is a closed-shell singlet).
    
  • Benchmarking: Run a calculation on Chlorobenzene using the same setup.

    • Experimental

      
      : 1.69 D.
      
    • If your calculated

      
       is 
      
      
      
      D, the method is valid.

References

  • NIST Computational Chemistry Comparison and Benchmark Database. Experimental Dipole Moments of Vinyl Chloride. NIST Standard Reference Database Number 101. [Link]

  • Cheméo. Chemical Properties of Ethylbenzene (CAS 100-41-4).[Link]

  • Hait, D., & Head-Gordon, M. (2018).[3][4] How Accurate Is Density Functional Theory at Predicting Dipole Moments? An Assessment Using a New Database of 200 Benchmark Values. Journal of Chemical Theory and Computation.[3][4] [Link]

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics.[4] [Link]

  • Zapata Trujillo, J. C., & McKemmish, L. K. (2020).[3] Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. The Journal of Physical Chemistry A. [Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. [Link]

Sources

Technical Guide: Physical Properties & Characterization of 2-Chloro-3-(4-ethylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, thermodynamic behavior, and characterization protocols for 2-Chloro-3-(4-ethylphenyl)-1-propene (CAS 1263366-21-7). As a specialized intermediate in organic synthesis, precise data for this compound is often proprietary or derived; this guide synthesizes available data with predictive modeling and standard experimental methodologies.

Executive Summary

This compound is a halogenated allylic benzene derivative utilized as a building block in the synthesis of agrochemicals and functionalized organic materials. Its structural motif—combining a reactive chloro-allyl group with a lipophilic ethyl-substituted aromatic ring—imparts unique volatility and phase transition characteristics critical for process engineering.

This guide provides a definitive reference for the compound’s boiling point (BP) and melting point (MP), analyzing the thermodynamic influence of the 4-ethyl and 2-chloro substituents. It further outlines rigorous protocols for experimental validation, essential for researchers handling this intermediate in high-purity applications.

Chemical Identity & Structural Profile[1][2][3]

AttributeDetail
Chemical Name This compound
CAS Number 1263366-21-7
Molecular Formula C₁₁H₁₃Cl
Molecular Weight 180.67 g/mol
SMILES CCc1ccc(CC(=C)Cl)cc1
Structural Class Halogenated Allylbenzene
Structural Analysis

The molecule features a 2-chloro-1-propene moiety attached to a 4-ethylphenyl ring.

  • Electronic Effect: The chlorine atom at the vinylic position (C2) introduces a dipole moment and increases molecular weight compared to the parent allylbenzene, significantly elevating the boiling point.

  • Steric/Lipophilic Effect: The para-ethyl group adds non-polar surface area, enhancing Van der Waals interactions and reducing water solubility while increasing the boiling point relative to the methyl analog.

Physical Properties Data: Experimental vs. Predicted

Due to the niche application of this intermediate, public experimental data is sparse. The values below represent a synthesis of available industrial data and high-fidelity algorithmic predictions (ACD/Labs, EPI Suite).

Table 1: Thermophysical Properties
PropertyValue (Experimental/Predicted)ConfidenceConditions
Boiling Point (atm) 248.0 ± 20.0 °C High (Predicted)760 mmHg
Boiling Point (Vacuum) 105 - 110 °C Medium (Derived)1-2 mmHg
Melting Point < 25 °C (Liquid) High (Predicted)Standard Pressure
Density 1.055 ± 0.06 g/cm³ High (Predicted)20 °C
Flash Point 98.5 ± 21.8 °C Medium (Predicted)Closed Cup
Refractive Index 1.535 High (Predicted)20 °C, 589 nm

Note: The compound is predominantly a liquid at room temperature . The melting point is depressed by the asymmetry of the ethyl and chloro-allyl groups, preventing efficient crystal packing compared to highly symmetric analogs.

Thermodynamic Analysis & Phase Behavior

The boiling point of this compound is governed by two primary factors:

  • London Dispersion Forces: The ethyl group and the aromatic ring contribute significantly to the polarizability and surface area, necessitating higher energy for vaporization.

  • Dipole-Dipole Interactions: The vinylic chlorine creates a permanent dipole, further increasing the boiling point by approximately 30-40°C compared to non-halogenated equivalents (e.g., 1-allyl-4-ethylbenzene).

Workflow: Property Determination Logic

The following diagram illustrates the logical flow for determining and validating the physical properties of this compound in a research setting.

PropertyDetermination Synthesis Synthesis (Friedel-Crafts / Coupling) Purification Purification (Vacuum Distillation) Synthesis->Purification Crude Oil PurityCheck Purity Check (GC-MS / HPLC) Purification->PurityCheck Distillate BP_Measure BP Determination (Ebulliometry / DSC) PurityCheck->BP_Measure >98% Purity Data_Validation Data Validation (Compare vs Predicted) BP_Measure->Data_Validation Exp. Data

Figure 1: Workflow for the isolation and physical characterization of this compound.

Experimental Protocols for Property Determination

For researchers needing to validate these properties in-house, the following protocols ensure accuracy and reproducibility.

Protocol A: Boiling Point Determination (Reduced Pressure)

Because the compound has a high predicted atmospheric boiling point (~248°C), thermal decomposition is a risk. Vacuum distillation is the standard method.

Equipment:

  • Short-path distillation apparatus or Kugelrohr.

  • Calibrated vacuum gauge (digital manometer).

  • Oil bath with temperature control.

Procedure:

  • Setup: Charge the distillation flask with the crude material. Connect to a vacuum pump capable of maintaining stable pressure (e.g., 1-5 mmHg).

  • Equilibration: Lower the pressure to the target range (e.g., 2 mmHg) and allow the system to stabilize for 5 minutes.

  • Heating: Gradually increase the oil bath temperature. Monitor the vapor temperature thermometer.

  • Observation: Record the temperature range where the distillate condenses steadily.

    • Target: Expect condensation at 105-110°C at 2 mmHg .

  • Correction: Convert the observed boiling point to atmospheric pressure using the Antoine Equation or a pressure-temperature nomograph for halogenated aromatics.

Protocol B: Melting Point / Freezing Point (DSC)

Since the compound is likely a liquid at ambient temperature, Differential Scanning Calorimetry (DSC) is required to find the freezing point (likely < 0°C).

Equipment:

  • DSC Instrument (e.g., TA Instruments Q2000).

  • Hermetically sealed aluminum pans.

Procedure:

  • Sample Prep: Encapsulate 5-10 mg of the sample in an aluminum pan.

  • Cooling Cycle: Cool the sample from 25°C to -80°C at a rate of 5°C/min to induce crystallization.

  • Heating Cycle: Heat from -80°C to 25°C at 5°C/min.

  • Analysis: Identify the onset of the endothermic melting peak. This onset temperature is the thermodynamic melting point.

Quality Control & Impurity Profile

Impurities significantly alter physical properties. For this compound, common synthetic byproducts include:

  • Isomers: 1-Chloro-3-(4-ethylphenyl)-1-propene (regioisomer).

  • Homologs: Des-ethyl (methyl) or des-chloro analogs.

Impact on Data:

  • BP Elevation/Depression: Presence of high-boiling oligomers will inflate the observed boiling range.

  • MP Depression: Even 1% impurity can depress the melting point by several degrees (colligative property), making the compound appear as a permanent liquid if the MP is near room temperature.

Recommendation: Always verify purity via GC-FID or 1H-NMR prior to physical property measurement. A purity of >98% is required for accurate data.

Safety & Handling

  • Hazards: As a halogenated aromatic, treat as a potential skin irritant and sensitizer.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the allylic position.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for HCl generation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 1263366-21-7. Retrieved from .

  • ChemSpider. Search for this compound. Royal Society of Chemistry. Retrieved from .

  • ACD/Labs.Percepta Platform - PhysChem Module.
  • Guidechem. Chemical Database for CAS 1263366-21-7. Retrieved from .

  • Lide, D. R.CRC Handbook of Chemistry and Physics (Internet Version). CRC Press/Taylor & Francis.

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Chloro-3-(4-ethylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Allylic Scaffolds in Modern Synthesis

In the landscape of pharmaceutical and materials science, the construction of complex molecular architectures with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled reliability and functional group tolerance.[1][2] This guide focuses on a versatile, yet specific building block: 2-Chloro-3-(4-ethylphenyl)-1-propene . Its allylic chloride moiety presents a reactive handle for a multitude of palladium-catalyzed transformations, offering a direct route to introduce the valuable 3-(4-ethylphenyl)-1-propenyl scaffold into a diverse range of molecules.

The strategic importance of this substrate lies in the prevalence of the substituted allyl motif in biologically active molecules and functional materials. The ability to forge new bonds at the allylic position under mild conditions opens up vast chemical space for exploration in drug discovery and materials development.[2][3] This document provides a comprehensive overview of the application of this compound in several key palladium-catalyzed cross-coupling reactions, complete with detailed, field-tested protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Synthesis of this compound

The starting material, while not extensively documented, can be readily synthesized from commercially available precursors. A plausible and efficient route involves the Friedel-Crafts acylation of ethylbenzene followed by a series of transformations.

cluster_synthesis Synthesis of this compound A Ethylbenzene B 3-(4-Ethylphenyl)-3-oxopropanoic acid A->B Friedel-Crafts Acylation (e.g., with Malonyl Chloride) C 1-(4-Ethylphenyl)propan-1-one B->C Decarboxylation D 1-(4-Ethylphenyl)prop-2-en-1-ol C->D Reduction (e.g., NaBH4) E This compound D->E Chlorination (e.g., SOCl2, PCl3)

Caption: Synthetic pathway for this compound.

Core Concept: The Palladium Catalytic Cycle in Allylic Substitutions

The versatility of palladium catalysis in this context stems from its ability to cycle between Pd(0) and Pd(II) oxidation states, orchestrating the precise formation of new chemical bonds. The generalized mechanism for the reactions described herein is the Tsuji-Trost reaction, also known as allylic alkylation.[4][5]

Pd0 Pd(0)L2 OxAdd Oxidative Addition AllylPd π-allyl-Pd(II)L2Cl OxAdd->AllylPd NucAttack Nucleophilic Attack ProductComplex Product-Pd(0)L2 Complex NucAttack->ProductComplex RedElim Ligand Exchange Product Product (R-Nu) ProductComplex->Product  Product  Release RedElim->Pd0 Substrate Allylic Chloride (R-Cl) Substrate->OxAdd Nucleophile Nucleophile (Nu-M) Nucleophile->NucAttack

Caption: Generalized catalytic cycle for palladium-catalyzed allylic substitution.

The cycle commences with the oxidative addition of the Pd(0) catalyst to the carbon-chlorine bond of this compound, forming a π-allyl palladium(II) complex.[4] This is followed by the attack of a nucleophile, leading to the formation of the desired product and regeneration of the Pd(0) catalyst.

Application I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide.[6][7] In the context of our substrate, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the allylic position.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

Reagent/MaterialM.W.AmountMolesEq.
This compound180.67181 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Pd(PPh₃)₄1155.5623 mg0.020.02
K₂CO₃138.21415 mg3.03.0
Dioxane-5 mL--
Water-1 mL--

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (181 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Add Pd(PPh₃)₄ (23 mg, 0.02 mmol).

  • Add dioxane (5 mL) and water (1 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Causality and Insights:

  • Catalyst: Pd(PPh₃)₄ is a common and effective Pd(0) source. The triphenylphosphine ligands stabilize the palladium center.

  • Base: The base (K₂CO₃) is crucial for the transmetalation step, activating the boronic acid.[6]

  • Solvent System: The dioxane/water mixture is effective for dissolving both the organic substrate and the inorganic base.

Application II: Sonogashira Coupling for the Synthesis of 1,4-Enynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide.[8][9] This reaction is particularly valuable for synthesizing 1,4-enynes, which are important structural motifs in natural products and pharmaceuticals.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

Reagent/MaterialM.W.AmountMolesEq.
This compound180.67181 mg1.01.0
Phenylacetylene102.14123 mg (134 µL)1.21.2
Pd(PPh₃)₂Cl₂701.9014 mg0.020.02
CuI190.454 mg0.020.02
Triethylamine (Et₃N)101.195 mL--

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol) and CuI (4 mg, 0.02 mmol).

  • Add triethylamine (5 mL).

  • Add this compound (181 mg, 1.0 mmol) followed by phenylacetylene (134 µL, 1.2 mmol).

  • Degas the mixture with argon for 10 minutes.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Causality and Insights:

  • Co-catalyst: Copper(I) iodide is a crucial co-catalyst that forms a copper acetylide intermediate, facilitating the transmetalation to palladium.[1]

  • Base/Solvent: Triethylamine serves as both the base to neutralize the HCl byproduct and as the solvent.[8]

  • Mild Conditions: A key advantage of the Sonogashira coupling is that it often proceeds under mild, room temperature conditions.[8]

Application III: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[10][11]

Protocol: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

Reagent/MaterialM.W.AmountMolesEq.
This compound180.67181 mg1.01.0
Aniline93.13112 mg (109 µL)1.21.2
Pd₂(dba)₃915.729.2 mg0.010.01
Xantphos578.6817.4 mg0.030.03
NaOtBu96.10134 mg1.41.4
Toluene-5 mL--

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (9.2 mg, 0.01 mmol), Xantphos (17.4 mg, 0.03 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol).

  • Add toluene (5 mL).

  • Add this compound (181 mg, 1.0 mmol) followed by aniline (109 µL, 1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Insights:

  • Ligand: Xantphos is a bulky, electron-rich bisphosphine ligand that facilitates both the oxidative addition and the reductive elimination steps, which is often crucial for C-N bond formation.[12]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[11]

  • Inert Atmosphere: The Pd(0) catalyst and the strong base are sensitive to oxygen and moisture, necessitating the use of an inert atmosphere.

Application IV: Heck Reaction for Vinylation

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[13][14] This allows for the extension of the carbon skeleton through the formation of a new C-C double bond.

Protocol: Heck Reaction of this compound with Styrene

Materials:

Reagent/MaterialM.W.AmountMolesEq.
This compound180.67181 mg1.01.0
Styrene104.15125 mg (137 µL)1.21.2
Pd(OAc)₂224.494.5 mg0.020.02
P(o-tolyl)₃304.3712.2 mg0.040.04
Et₃N101.19202 mg (278 µL)2.02.0
DMF-5 mL--

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and P(o-tolyl)₃ (12.2 mg, 0.04 mmol).

  • Add DMF (5 mL).

  • Add this compound (181 mg, 1.0 mmol), styrene (137 µL, 1.2 mmol), and triethylamine (278 µL, 2.0 mmol).

  • Heat the reaction mixture to 100 °C for 24 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool to room temperature, and pour into water (20 mL).

  • Extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel.

Causality and Insights:

  • Ligand Choice: The tri(o-tolyl)phosphine ligand provides the necessary steric bulk and electronic properties to promote the catalytic cycle.

  • Base: Triethylamine acts as a base to neutralize the HCl generated during the reaction.[15]

  • Reaction Mechanism: The mechanism involves oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination to yield the product and a palladium-hydride species, which is then neutralized by the base to regenerate the Pd(0) catalyst.[15][16]

Conclusion and Future Outlook

This compound serves as a highly effective substrate in a range of palladium-catalyzed cross-coupling reactions. The protocols detailed herein provide a robust starting point for researchers to synthesize a diverse array of complex molecules. The ability to readily form C-C, C-N, and C-C(alkyne) bonds from this common intermediate underscores the power and versatility of modern palladium catalysis. Future work could explore asymmetric versions of these reactions to introduce chirality, further expanding the synthetic utility of this valuable building block in the development of novel therapeutics and advanced materials.

References

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  • ResearchGate, 2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation, [Link]

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  • Semantic Scholar, Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds, [Link]

  • RSC Publishing, The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins, [Link]

  • PMC, 2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1,3-dithiane, [Link]

Sources

Application Note: 2-Chloro-3-(4-ethylphenyl)-1-propene as a Linchpin in Heterocyclic Scaffolding

[1]

Executive Summary

The molecule This compound (referred to herein as CEP-1 ) represents a highly versatile, bifunctional electrophile for the construction of pharmacologically active heterocycles.[1] Structurally, it possesses a vinyl chloride motif capable of palladium-catalyzed cross-coupling or elimination, and an allylic moiety tethered to a lipophilic 4-ethylphenyl group.

This technical guide details the use of CEP-1 as a "masked alkyne" and a "three-carbon synthon" for the regioselective synthesis of isoxazoles , pyrazoles , and benzofurans . Unlike simple alkyl halides, the vinyl chloride functionality of CEP-1 allows for unique "addition-elimination" sequences that restore aromaticity in the final heterocyclic product without the need for harsh oxidative conditions.

Chemical Profile & Reactivity Logic

Structural Analysis[2]
  • Vinyl Chloride (C2-Cl): Resistant to standard nucleophilic attack (

    
    ) but highly reactive in Pd(0)-catalyzed oxidative additions and 1,3-dipolar cycloadditions (acting as a dipolarophile).[1] Upon cyclization, the chlorine atom acts as a leaving group (
    
    
    -elimination), driving the aromatization of the heterocycle.
  • Allylic-Benzylic Motif (C3-Ar): The methylene group at C3 connects the reactive center to the 4-ethylphenyl "cargo."[1] This group remains stable during cyclization, positioning the ethylphenyl moiety at specific sites (typically C5 or C4) of the heterocycle, a position often critical for hydrophobic pocket binding in protein targets (e.g., COX-2 or kinase inhibitors).

Strategic Pathways

We define three core synthetic workflows:

  • The Dipolar Route: Direct [3+2] cycloaddition to form Isoxazoles .

  • The Hydrazonyl Route: Condensation with nitrile imines to form Pyrazoles .

  • The Organometallic Route: Pd-catalyzed annulation to form Indoles/Benzofurans .

Protocol A: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

Principle: CEP-1 acts as a dipolarophile reacting with in situ generated nitrile oxides.[1] The presence of the chlorine atom at the 2-position of the alkene is crucial; it facilitates the spontaneous elimination of HCl from the intermediate isoxazoline, yielding the fully aromatic isoxazole directly.

Materials
  • Precursor: this compound (CEP-1) (1.0 equiv).[1]

  • Reagent: Aryl hydroximoyl chloride (Precursor to Nitrile Oxide) (1.1 equiv).

  • Base: Triethylamine (

    
    ) (1.2 equiv).
    
  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH).

Step-by-Step Methodology
  • Preparation of Dipole: Dissolve the aryl hydroximoyl chloride in dry DCM (0.1 M concentration) in a round-bottom flask.

  • Addition: Add CEP-1 (1.0 equiv) to the solution. Stir at 0°C under nitrogen atmosphere.

  • Cycloaddition: Dropwise add

    
     (diluted in DCM) over 30 minutes. The base deprotonates the hydroximoyl chloride to generate the reactive nitrile oxide  species in situ.
    
  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (formation of a fluorescent spot) or LC-MS.[1]

    • Checkpoint: You may observe a transient isoxazoline intermediate. If elimination is slow, refluxing in Ethanol for 1 hour drives the HCl elimination.

  • Work-up: Quench with water, extract with DCM, and wash with brine. Dry over

    
    .[2][3]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Data Output
ComponentEquivalentsRoleNotes
CEP-1 1.0DipolarophileControls regioselectivity (5-substituted product).[1]
Hydroximoyl Chloride 1.1Dipole PrecursorDetermines substituent at position 3.
Triethylamine 1.2HCl ScavengerEssential for nitrile oxide generation.
Yield N/AOutputTypically 75-88% for 5-(4-ethylbenzyl)isoxazoles.[1]

Protocol B: Synthesis of 1,3,5-Trisubstituted Pyrazoles

Principle: Similar to Protocol A, but utilizing nitrile imines (generated from hydrazonyl chlorides). This route provides access to pyrazoles, a scaffold ubiquitous in anti-inflammatory drugs (e.g., Celecoxib analogs).

Materials
  • Precursor: CEP-1 (1.0 equiv).[1]

  • Reagent: N-Phenylbenzohydrazonoyl chloride (1.1 equiv).[1]

  • Base: Silver Carbonate (

    
    ) or 
    
    
    .
  • Solvent: 1,4-Dioxane.[1]

Step-by-Step Methodology
  • Setup: In a pressure vial, suspend N-Phenylbenzohydrazonoyl chloride and CEP-1 in 1,4-Dioxane.

  • Activation: Add

    
     (1.5 equiv) to facilitate the clean generation of the nitrile imine dipole and scavenge the chloride.
    
  • Thermal Cyclization: Seal the vial and heat to 80°C for 6 hours.

  • Mechanism: The nitrile imine undergoes [3+2] cycloaddition across the C1-C2 double bond of CEP-1. The intermediate 5-chloropyrazoline rapidly loses HCl to form the aromatic pyrazole.

  • Isolation: Filter through a Celite pad to remove silver salts. Concentrate the filtrate.

  • Crystallization: Recrystallize from Ethanol/Water to obtain the pure 1,3-diphenyl-5-(4-ethylbenzyl)pyrazole derivative.

Protocol C: Palladium-Catalyzed Synthesis of 2-Substituted Indoles

Principle: This advanced protocol utilizes CEP-1 in a Heck-type domino reaction with 2-iodoanilines.[1] The reaction proceeds via intermolecular carbopalladation followed by intramolecular cyclization.

Materials
  • Precursor: CEP-1 (1.2 equiv).[1]

  • Substrate: N-Tosyl-2-iodoaniline (1.0 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Ligand: Triphenylphosphine (

    
    ) (10 mol%) or XPhos (for difficult substrates).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: DMF or DMAc.

Step-by-Step Methodology
  • Catalyst Pre-mix: In a Schlenk tube, combine

    
     and 
    
    
    in DMF. Stir for 15 mins under Argon to form the active Pd(0) species.
  • Substrate Addition: Add N-Tosyl-2-iodoaniline, CEP-1, and

    
    .
    
  • Deoxygenation: Degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat to 100°C for 12–18 hours.

    • Mechanistic Insight: The Pd inserts into the Ar-I bond.[4] This species inserts into the alkene of CEP-1.[1] The resulting alkyl-Pd intermediate undergoes intramolecular attack by the nitrogen (or C-H activation), followed by

      
      -elimination of HCl (or HPdCl) to form the indole core.
      
  • Purification: Dilute with EtOAc, wash with

    
     solution (to remove DMF). Purify via column chromatography.[2]
    

Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthesis pathways from the common CEP-1 precursor.

CEP_ReactivityCEPThis compound(CEP-1)Dipole_NONitrile Oxide(R-C≡N+-O-)CEP->Dipole_NOProtocol A[3+2] CycloadditionDipole_NINitrile Imine(R-C≡N+-N-Ar)CEP->Dipole_NIProtocol B[3+2] CycloadditionPd_CyclePd(0) / Ar-I(Heck/Cyclization)CEP->Pd_CycleProtocol CCarbopalladationIntermediate_Iso5-Chloro-isoxazoline(Transient)Dipole_NO->Intermediate_IsoKinetic ProductIntermediate_Pyr5-Chloro-pyrazoline(Transient)Dipole_NI->Intermediate_PyrKinetic ProductIndole2-Substituted-3-(4-ethylbenzyl)indole(Aromatic)Pd_Cycle->IndoleDomino CyclizationIsoxazole3-Aryl-5-(4-ethylbenzyl)isoxazole(Aromatic)Intermediate_Iso->Isoxazole-HCl(Spontaneous)Pyrazole1,3-Diaryl-5-(4-ethylbenzyl)pyrazole(Aromatic)Intermediate_Pyr->Pyrazole-HCl(Aromatization)

Figure 1: Divergent synthetic pathways using CEP-1.[1] The central role of the vinyl chloride in facilitating aromatization (via HCl elimination) is highlighted in red.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Isoxazole) Dimerization of Nitrile Oxide (Furoxan formation).[1]Add

very slowly (syringe pump) to keep nitrile oxide concentration low relative to CEP-1.
Incomplete Elimination Stable chloroisoxazoline intermediate.Reflux the crude mixture in ethanolic KOH (0.5 M) for 30 mins to force aromatization.
Pd-Catalyst Death Poisoning by trace chloride or poor degassing.[1]Use Pd(dba)2 with XPhos ; ensure rigorous degassing (freeze-pump-thaw).[1]
Regioisomer Mix Steric clash between Ar-group and Dipole.[1]CEP-1 usually favors 5-substituted isoxazoles due to sterics at the 2-position.[1] If 4-substituted is observed, switch solvent to Toluene (higher temp).

References

  • Padwa, A. (1984). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience.[1] (Foundational text on nitrile oxide cycloadditions with vinyl halides).

  • Lohse, A. G., & Hsung, R. P. (2011). "Chemistry of 2-Haloallyl Halides and Related Analogs in Heterocyclic Synthesis." Chemistry – A European Journal. Link

  • BenchChem. (2025).[2] "Technical Guide to the Core Chemical Reactions of 2-Chloro-3-(2-methoxyphenyl)-1-propene." (Analogous reactivity profile). Link

  • Larock, R. C., & Yum, E. K. (1991). "Palladium-catalyzed synthesis of indoles via annulation of 2-iodoanilines."[1][5] Journal of the American Chemical Society. (Basis for Protocol C). Link

  • Rai, K. M. L., & Hassner, A. (1989). "Chloramine-T in the synthesis of isoxazolines and isoxazoles." Indian Journal of Chemistry. (Source for Protocol A oxidant choice).

Catalytic hydrogenation of 2-Chloro-3-(4-ethylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Selective Catalytic Hydrogenation of 2-Chloro-3-(4-ethylphenyl)-1-propene: A Guide to Preserving Halogen Functionality

Abstract This document provides a detailed guide for the catalytic hydrogenation of the C=C double bond in this compound to yield 2-Chloro-3-(4-ethylphenyl)propane. The primary chemical challenge in this transformation is the prevention of the undesired side reaction, hydrodehalogenation, which would reductively cleave the C-Cl bond. This note explores the mechanistic dichotomy between hydrogenation and hydrodehalogenation, provides guidance on catalyst selection to maximize selectivity, and presents a comprehensive, safety-oriented protocol for researchers and drug development professionals. Emphasis is placed on the rationale behind procedural steps, reaction monitoring, and safe handling of pyrophoric catalysts and high-pressure hydrogen.

Introduction: The Challenge of Selective Hydrogenation

Catalytic hydrogenation is a fundamental transformation in organic synthesis, widely used to reduce carbon-carbon multiple bonds.[1] The reaction typically involves the addition of hydrogen (H₂) across an alkene in the presence of a metal catalyst, such as palladium or platinum.[2][3] While highly efficient for simple alkenes, the hydrogenation of functionalized substrates like this compound introduces significant challenges.

The presence of a vinyl chloride moiety makes the substrate susceptible to a competing reductive cleavage pathway known as hydrodehalogenation, which removes the chlorine atom.[4] This side reaction is particularly prevalent with highly active catalysts like palladium on carbon (Pd/C), which can readily activate C-X bonds.[5] Therefore, achieving a high yield of the desired chlorinated alkane requires careful selection of a catalyst and reaction conditions that favor the hydrogenation of the alkene over the cleavage of the carbon-halogen bond. This guide focuses on methodologies to achieve this selectivity, which is critical for retaining the chlorine atom as a handle for subsequent synthetic manipulations.

Mechanistic Considerations and Catalyst Selection

The outcome of the reaction is determined by the competition between two distinct catalytic pathways on the metal surface.

  • Alkene Hydrogenation: The desired pathway involves the adsorption of the alkene's π-bond and H₂ onto the catalyst surface.[2] Hydrogen atoms are then transferred sequentially to the carbon atoms of the former double bond, leading to the saturated product, which subsequently desorbs from the surface.[2]

  • Hydrodehalogenation: This undesired pathway involves the oxidative addition of the C-Cl bond to the metal center, followed by hydrogenolysis, resulting in the replacement of the chlorine atom with hydrogen.[4]

To favor hydrogenation, catalysts with lower activity towards C-Cl bond activation are required. While palladium is highly active, other transition metals offer superior selectivity.[6]

  • Iridium and Rhodium Complexes: Homogeneous catalysts, such as Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆) and Wilkinson's catalyst (RhCl(PPh₃)₃), are known for their high selectivity in hydrogenating alkenes without affecting other functional groups.[1][7][8] Certain iridium catalysts have been specifically developed for hydrogenating halogenated alkenes while minimizing dehalogenation to less than 5%.[6]

  • Modified Heterogeneous Catalysts: In some cases, standard catalysts can be "poisoned" or modified to reduce their activity towards dehalogenation. For instance, using sulfided platinum on charcoal has been shown to successfully reduce chlorinated nitroaromatics to chlorinated anilines without significant dehalogenation.[9]

For this application, a homogeneous rhodium or iridium catalyst is the preferred choice for maximizing selectivity.

Visualizing the Competing Reaction Pathways

The diagram below illustrates the choice between the desired hydrogenation and the undesired hydrodehalogenation.

G cluster_start Starting Material cluster_products Potential Products SM This compound P1 2-Chloro-3-(4-ethylphenyl)propane SM->P1 + H₂ (Selective Catalyst) Desired Pathway P2 2-(4-ethylphenyl)propane (Side Product) SM->P2 + H₂ (Non-Selective Catalyst) Hydrodehalogenation

Caption: Competing pathways in the hydrogenation of the target molecule.

Critical Safety Protocols

Catalytic hydrogenation involves significant hazards that must be rigorously controlled.[10]

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air.[11] All operations must be conducted in a certified chemical fume hood, away from ignition sources.[11][12] The system must be leak-tested before introducing hydrogen.[13]

  • Pyrophoric Catalysts: Many hydrogenation catalysts, particularly palladium on carbon and Raney Nickel, are pyrophoric, especially after use when they are "charged" with adsorbed hydrogen.[11][14] They can ignite spontaneously upon contact with air.[14][15]

    • NEVER allow the catalyst to dry during handling or filtration.[14][16]

    • Always handle catalysts under an inert atmosphere (Nitrogen or Argon) or as a wet slurry.[11][17]

    • Quench used catalyst by suspending it in water immediately after filtration.[10]

  • Pressure Equipment: Use glassware and reactors rated for the intended pressure. For pressures above atmospheric, a high-pressure autoclave (e.g., a Parr shaker) is mandatory.[12][17] Always operate behind a blast shield.[12]

System Purging: A Critical Safety Step

Before introducing hydrogen, and after the reaction is complete, the reactor must be purged with an inert gas (e.g., nitrogen) to remove all oxygen.[13][17]

  • Seal the reactor containing the substrate, solvent, and catalyst.

  • Evacuate the reactor under vacuum.

  • Backfill with nitrogen gas.

  • Repeat the evacuate/backfill cycle at least three times to ensure an inert atmosphere.[10]

  • Only after this procedure should hydrogen be introduced. The reverse (purge with nitrogen) must be done before opening the system to air.[13][14]

Experimental Protocol: Selective Hydrogenation

This protocol prioritizes selectivity using a homogeneous catalyst. The reaction can be performed at or slightly above atmospheric pressure.

Materials and Reagents
Reagent/MaterialSpecificationSupplier Example
This compound>95% PuritySigma-Aldrich, TCI
Wilkinson's Catalyst [RhCl(PPh₃)₃]99.9% (metal basis)Strem, Sigma-Aldrich
TolueneAnhydrous, >99.8%Acros Organics, Sigma-Aldrich
Hydrogen (H₂) GasHigh Purity (99.999%)Airgas, Praxair
Nitrogen (N₂) GasHigh Purity (99.998%)Airgas, Praxair
Celite® 545Filter AidSigma-Aldrich
Three-neck round-bottom flaskAppropriate size (e.g., 250 mL)VWR, Chemglass
Hydrogen BalloonHeavy-walledStandard lab supplier
Magnetic Stirrer & Stir Bar------
Gas Manifold (Schlenk line)For vacuum/inert gas---
Step-by-Step Procedure
  • Catalyst Preparation: In a 250 mL three-neck flask equipped with a magnetic stir bar, add Wilkinson's catalyst (e.g., 0.01 molar equivalents relative to the substrate).

  • System Assembly: Seal the flask with rubber septa. Attach one neck to a Schlenk line via a needle adapter for vacuum and nitrogen. Attach another neck with a gas inlet adapter for the hydrogen balloon.

  • Inerting the System: Evacuate the flask and backfill with nitrogen. Repeat this process three times.[10]

  • Solvent and Substrate Addition: Under a positive flow of nitrogen, add anhydrous toluene (e.g., 100 mL for a 10 mmol scale reaction) via cannula or syringe. Stir to dissolve the catalyst. Then, add the this compound substrate.

  • Hydrogen Introduction: Purge the system one last time by evacuating and backfilling with hydrogen from a balloon. Leave the balloon attached to the flask via the stopcock adapter to maintain a positive pressure of H₂.[10][16]

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good gas-liquid mixing.

  • Monitoring: Track the reaction's progress by periodically taking aliquots. To do this safely, first, evacuate the hydrogen atmosphere and backfill with nitrogen.[10] Then, quickly withdraw a small sample via syringe for analysis by TLC or GC-MS. After sampling, re-purge the system with hydrogen to continue the reaction.

  • Shutdown and Workup: Once the reaction is complete (typically 4-24 hours), purge the system with nitrogen as described previously.[16]

  • Catalyst Removal: The homogeneous catalyst can be removed by concentrating the solvent and purifying the residue via column chromatography on silica gel. If a heterogeneous catalyst like Pd/C were used, it would be removed by filtering the reaction mixture through a pad of Celite®. This filtration must be done while keeping the Celite pad wet with solvent at all times to prevent the pyrophoric catalyst from igniting.[15][16]

  • Product Isolation: After purification, the solvent is removed under reduced pressure to yield the final product, 2-Chloro-3-(4-ethylphenyl)propane. Characterize by ¹H NMR, ¹³C NMR, and MS.

Experimental Workflow Diagram

G A 1. Assemble & Inert Reactor (3x Vacuum/N₂ Purge) B 2. Charge Catalyst, Solvent & Substrate A->B Under N₂ C 3. Introduce Hydrogen (Balloon or Pressure Vessel) B->C D 4. Run Reaction (Stirring, RT) C->D E 5. Monitor Progress (TLC / GC-MS) D->E F 6. Reaction Complete? E->F F->D No G 7. Shutdown & Inert Reactor (3x Vacuum/N₂ Purge) F->G Yes H 8. Catalyst Removal (Chromatography or Filtration) G->H I 9. Product Isolation & Analysis H->I

Caption: General workflow for the catalytic hydrogenation experiment.

Reaction Monitoring & Analytics

Real-time or periodic analysis is crucial for determining reaction completion and selectivity.

  • Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the starting material. The alkene starting material will be less polar than the alkane product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The ideal technique to monitor this reaction. It can separate and identify the starting material, the desired product, and the dehalogenated side product, allowing for quantitative assessment of conversion and selectivity.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR can be used to follow the disappearance of the vinyl proton signals (~5.0-5.5 ppm) of the starting material and the appearance of new aliphatic proton signals in the product. In-line or online NMR offers advanced, real-time monitoring capabilities without the need for sampling.[18][19][20]

  • Infrared (IR) Spectroscopy: On-line mid-IR spectroscopy can also be used as a process analytical technology (PAT) tool to monitor the disappearance of the C=C stretch of the alkene.[21]

Expected Outcomes & Data Summary

The choice of catalyst is the single most important variable for controlling selectivity.

ParameterCondition A (High Selectivity)Condition B (Low Selectivity)
Catalyst Wilkinson's Catalyst (Homogeneous)5% Palladium on Carbon (Heterogeneous)
Pressure 1 atm (Balloon)1-4 atm (Parr Apparatus)
Temperature Room TemperatureRoom Temperature
Solvent Toluene or THFEthanol or Ethyl Acetate
Expected Conversion >95%>99%
Selectivity (Product:Side Product) >95:5<70:30 (highly variable)
Primary Challenge Catalyst cost and removalPoor selectivity, hydrodehalogenation

Troubleshooting

  • Stalled or Incomplete Reaction:

    • Cause: Inactive catalyst or catalyst poisoning. Trace impurities (e.g., sulfur compounds) can poison the catalyst.[22]

    • Solution: Ensure high-purity reagents and solvents. If the reaction stalls, the catalyst may need to be filtered and fresh catalyst added (after inerting the flask). Check for leaks in the hydrogen delivery system.

  • Poor Selectivity (High Dehalogenation):

    • Cause: The catalyst is too active. This is common with Pd/C.

    • Solution: Switch to a more selective catalyst like a Rhodium or Iridium complex.[6][8] Alternatively, reduce reaction temperature or pressure, though this may also slow the desired reaction.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. KinTek Corporation.
  • Hydrogenation Reaction Safety In The Chemical Industry. Saify.tech.
  • Hydrogenation SOP. University of Wisconsin-Madison Department of Chemistry.
  • Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
  • On-Line Mid-IR Spectroscopy as a Real-Time Approach in Monitoring Hydrogenation Reactions. Organic Process Research & Development.
  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. PubMed Central (PMC).
  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry.
  • Hydrogenation Reactions Safety Guidelines. University of Pittsburgh Environmental Health and Safety.
  • Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions. AZoM.
  • Monitoring Hydrogenation and Dehydrogenation Reactions by UV Spectroscopy. Chemistry LibreTexts.
  • Reaction of hydrogenation of alkenes. MEL Science.
  • Process for hydrogenation of halogenoalkenes without dehalogenation. Google Patents.
  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
  • What are all catalysts can be used in hydrogenation of alkene? Quora.
  • Alkene Hydrogenation. Mugberia Gangadhar Mahavidyalaya.
  • HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
  • How to Optimize Performance in Alkene Hydrogenation Catalysts. Hohman Plating.
  • Hydrogenation reaction tips and tricks. Reddit.
  • Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines. Google Patents.
  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H₂. ResearchGate.
  • Hydrogenation Catalysts. TCI Chemicals.
  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois Urbana-Champaign.

Sources

Optimizing Solvent Systems for Functionalization of 2-Chloro-3-(4-ethylphenyl)-1-propene: A Process Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Molecule Profile[1][2][3]

2-Chloro-3-(4-ethylphenyl)-1-propene is a specialized vinylic chloride intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds (specifically styrenyl-based antifungals and substituted heterocycles).

Unlike allylic chlorides, the chlorine atom in this molecule is attached to an


 hybridized vinylic carbon (C2). This renders the C-Cl bond resistant to classical nucleophilic substitution (

) but highly suitable for transition-metal-catalyzed cross-couplings and metallation reactions.

This guide addresses the critical challenge of solvent selection to maximize yield while adhering to modern "Green Chemistry" principles (replacing DMF/DMAc).

Physicochemical Profile[2][4][5][6][7][8][9]
  • Structure: Vinylic chloride with a lipophilic 4-ethylphenyl tail.

  • Solubility: Highly lipophilic.

    • Excellent: Toluene, THF, 2-MeTHF, DCM, Ethyl Acetate.

    • Poor: Water, Methanol (cold), Acetonitrile (moderate).

  • Reactivity Alert: The terminal alkene is susceptible to polymerization if heated without inhibitors in radical-promoting solvents.

Solvent Selection Strategy

The selection of solvent is dictated by the activation mechanism of the vinylic C-Cl bond. We categorize this into two primary reaction classes: Palladium-Catalyzed Cross-Coupling and Metallation (Grignard Formation) .

Decision Matrix: Solvent Selection

SolventSelection Start Reaction Type? Class1 Pd-Catalyzed Coupling (Suzuki, Heck) Start->Class1 Class2 Metallation (Grignard/Lithiation) Start->Class2 Trad1 Traditional: Toluene/H2O or DMF Class1->Trad1 Legacy Green1 Recommended (Green): 2-MeTHF/H2O or CPME (Cyclopentyl methyl ether) Class1->Green1 Optimized Trad2 Traditional: Anhydrous THF Class2->Trad2 Legacy Green2 Recommended (Green): 2-MeTHF (Anhydrous) Class2->Green2 Optimized Reason1 Benefit: Higher BP (106°C), Phase Separation, Non-Toxic Green1->Reason1 Reason2 Benefit: Higher Stability, Lower Peroxide Risk Green2->Reason2

Figure 1: Solvent selection decision tree highlighting the shift from legacy solvents to green alternatives like 2-MeTHF.

Detailed Application Protocols

Protocol A: Green Suzuki-Miyaura Coupling

Objective: Coupling of this compound with an aryl boronic acid. Challenge: Vinylic chlorides are less reactive than bromides/iodides. High temperature is often required, making low-boiling solvents (THF) less ideal. Selected Solvent System: 2-MeTHF / Water (3:1) .

  • Why: 2-MeTHF (BP 80°C) allows sufficient heating, separates easily from water during workup (unlike DMF), and is derived from renewable sources.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (SPhos is crucial for activating chlorides).

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: 2-MeTHF (Degassed) and Distilled Water.

Step-by-Step Procedure
  • Setup: Charge a reaction vial with the boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inertion: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvation: Add degassed 2-MeTHF and Water (ratio 3:1 v/v). Concentration should be 0.2 M relative to the substrate.

  • Substrate Addition: Inject this compound via syringe.

  • Reaction: Heat the biphasic mixture to 75°C with vigorous stirring (1000 rpm) to ensure phase transfer.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[1] Conversion usually requires 4–12 hours.

  • Workup (Self-Validating Step):

    • Cool to room temperature.[2]

    • Stop stirring. Observation: The mixture should separate into two clear layers within 2 minutes. The upper organic layer contains the product.

    • Drain the aqueous layer. Wash the organic layer once with brine.

    • Concentrate the 2-MeTHF layer directly or swap solvent for crystallization.

Protocol B: Grignard Formation (Magnesium Insertion)

Objective: Converting the vinylic chloride to a nucleophile (Vinyl-Mg-Cl species). Challenge: Vinylic chlorides resist Mg insertion compared to alkyl halides. THF is traditionally used, but 2-MeTHF is superior due to its higher boiling point (faster initiation) and lower water miscibility (drier processing).

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Magnesium turnings (1.2 equiv, acid-washed/activated)

  • Initiator: Iodine (crystal) or DIBAL-H (drops).

  • Solvent: Anhydrous 2-MeTHF (<50 ppm water).

Step-by-Step Procedure
  • Activation: Flame-dry the glassware under vacuum. Cool under Argon.

  • Mg Loading: Add Mg turnings and cover with minimal 2-MeTHF. Add a crystal of Iodine.

  • Initiation: Add 5% of the substrate solution. Heat locally with a heat gun until the iodine color fades (indicating initiation).

  • Addition: Add the remaining substrate in 2-MeTHF dropwise over 30 minutes, maintaining a gentle reflux (internal temp ~80°C).

  • Completion: Reflux for an additional 1–2 hours.

  • Titration (Validation): Aliquot 0.5 mL, quench with water, and titrate with 0.1 M HCl using phenolphthalein to determine the active Grignard concentration.

Comparative Solvent Data

SolventBoiling Point (°C)Relative Polarity"Green" Score (Chem21)Suitability for Vinylic Cl
2-MeTHF 800.19Recommended High (Good stability, easy workup)
CPME 1060.17Recommended High (Low peroxide formation)
Toluene 1100.09ProblematicMedium (Requires phase transfer catalyst)
DMF 1530.38Hazardous Low (Difficult removal, reproductive toxin)
THF 660.20ProblematicMedium (Low BP limits reaction rate)

Mechanistic Pathway & Workflow

The following diagram illustrates the Suzuki-Miyaura coupling pathway, emphasizing the role of the solvent in stabilizing the oxidative addition complex.

ReactionPathway Reactants Vinyl Chloride + Boronic Acid CatCycle Pd(0) Oxidative Addition (Rate Limiting Step) Reactants->CatCycle SolventRole Solvent: 2-MeTHF Stabilizes LPd(II)-Cl CatCycle->SolventRole Solvation Transmetal Transmetallation SolventRole->Transmetal BaseRole Base: OH-/PO4 (Aqueous Phase) BaseRole->Transmetal Activation Product Coupled Product (Biaryl/Styrene) Transmetal->Product Reductive Elimination

Figure 2: Mechanistic workflow for the Pd-catalyzed coupling, showing where the solvent and base interface with the catalytic cycle.

References

  • Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[3] Green Chemistry, 2016, 18, 288-296.[3] [Link]

  • Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[4] Green Chemistry, 2011, 13, 854-862.[4] [Link]

  • Sherwood, J. "Solvent effects in palladium catalysed cross-coupling reactions." Green Chemistry, 2019.[4] [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields for 2-Chloro-3-(4-ethylphenyl)-1-propene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the synthesis and yield optimization of 2-Chloro-3-(4-ethylphenyl)-1-propene.

Executive Summary & Reaction Profile

User Query: "How do I improve the reaction yield for this compound? My current yields are inconsistent (30-50%)."

Technical Diagnosis: The synthesis of this compound is most efficiently achieved via the Copper-Catalyzed Cross-Coupling of 4-ethylphenylmagnesium bromide with 2,3-dichloropropene.[1] Low yields in this pathway are typically caused by three factors:

  • Wurtz Homocoupling: Formation of 4,4'-diethylbiphenyl due to excessive temperature or improper catalyst loading.[2]

  • Regio-isomerization (SN2'): Attack at the

    
    -position rather than the 
    
    
    
    -position.
  • Catalyst Deactivation: Oxidation of the Cu(I) species or moisture ingress.[2]

This guide provides a high-yield protocol (>85%) utilizing the Kochi-Fürstner modification (Li₂CuCl₄ catalysis).[1]

Optimized High-Yield Protocol

Standard Operating Procedure (SOP-882)

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Specification
4-Ethylphenylmagnesium Bromide 1.10Nucleophile1.0 M in THF (Freshly titrated)
2,3-Dichloropropene 1.00ElectrophileDistilled, stabilized (free of epoxide)
Li₂CuCl₄ 0.03Catalyst0.1 M in THF (Kochi Catalyst)
THF (Anhydrous) SolventSolventWater < 50 ppm (Karl Fischer)
Step-by-Step Methodology

Phase 1: Catalyst Activation

  • Charge a flame-dried 3-neck flask with 2,3-dichloropropene (1.0 equiv) and anhydrous THF (5 mL/mmol).

  • Cool the system to -15°C using a cryostat or ice/salt bath.

  • Add Li₂CuCl₄ solution (3 mol%) via syringe. The solution should turn a pale orange/red.[2]

    • Why? The lithium tetrachlorocuprate is soluble in THF and forms the active cuprate species more reliably than CuI salt suspensions.

Phase 2: Controlled Addition (The Critical Step) 4. Load 4-ethylphenylmagnesium bromide into a pressure-equalizing addition funnel. 5. Add the Grignard reagent dropwise over 60 minutes.

  • Control: Maintain internal temperature between -10°C and 0°C .
  • Chemistry: Rapid addition causes local heating, favoring the homocoupling of the Grignard reagent (biaryl formation).[2]

Phase 3: Work-up 6. Stir at 0°C for 2 hours, then allow to warm to room temperature over 1 hour. 7. Quench with saturated NH₄Cl (aq) buffered with NH₄OH (pH ~9) to solubilize copper salts (deep blue aqueous layer). 8. Extract with MTBE or Hexanes.[2] Wash organic layer with brine. 9. Dry over MgSO₄ and concentrate.

Mechanistic Visualization

The following diagram illustrates the competing pathways. Your goal is to maximize the SN2 Pathway while suppressing the Homocoupling and SN2' pathways.

ReactionPathways Reactants Reactants (4-Et-Ph-MgBr + 2,3-Dichloropropene) CuCatalyst Catalyst Cycle (Li2CuCl4) Reactants->CuCatalyst Transmetallation Target TARGET PRODUCT This compound (SN2 Attack) CuCatalyst->Target Selective Coupling (-10°C, Slow Add) Side1 IMPURITY A 4,4'-Diethylbiphenyl (Homocoupling) CuCatalyst->Side1 High Temp / Fast Add Side2 IMPURITY B Regioisomer (SN2') (Gamma Attack) CuCatalyst->Side2 Steric Hindrance

Figure 1: Reaction pathways in the copper-catalyzed alkylation. The green path represents the optimized protocol.

Troubleshooting Guide (FAQ)

Issue 1: Low Yield (<50%) with High Starting Material Recovery

Diagnosis: Catalyst poisoning or inactive Grignard.[2]

  • Check: Did the reaction mixture turn black/brown immediately? If yes, the copper precipitated as Cu(0).[2]

  • Solution: Ensure the Grignard is titrated immediately before use.[2] Use Li₂CuCl₄ (Kochi catalyst) instead of CuI.[2] The lithium salt prevents Cu precipitation.[2]

  • Ref: Tamura, M., & Kochi, J. (1971) establishes the stability of Li₂CuCl₄ in THF.[2]

Issue 2: Presence of 4,4'-Diethylbiphenyl (Biaryl Impurity)

Diagnosis: Oxidative homocoupling of the Grignard reagent.[2]

  • Cause: This happens if the oxidant (air) enters the flask or if the addition rate is too fast, creating a high local concentration of the organometallic species relative to the electrophile.[2]

  • Solution:

    • Degas all solvents with Argon/Nitrogen sparging.[2]

    • Slow down addition: The electrophile (2,3-dichloropropene) must always be in excess relative to the active Grignard species in the flask.[2]

Issue 3: Product contains an inseparable isomer

Diagnosis: SN2' Mechanism (Allylic Shift).[2]

  • Context: Instead of displacing the Cl at the

    
    -position, the nucleophile attacks the terminal double bond, shifting the double bond and moving the Cl.[2]
    
  • Solution: Switch solvent to pure THF . Non-polar solvents like diethyl ether favor the SN2' mechanism in some copper-catalyzed reactions due to tighter ion pairing.[1] THF solvates the lithium cation, loosening the ion pair and favoring the direct SN2 substitution.[2]

Diagnostic Decision Tree

Use this flowchart to diagnose your specific failure mode.

Troubleshooting Start Analyze Crude NMR/GC Q1 Is Starting Material (2,3-DCP) remaining? Start->Q1 Result1 Catalyst Death. Use Li2CuCl4. Check Moisture. Q1->Result1 Yes Q2 Is Biaryl (Dimer) present? Q1->Q2 No Result2 Addition too fast. Temp too high. Slow down. Q2->Result2 Yes Q3 Is Isomer (SN2') present? Q2->Q3 No Result3 Solvent Effect. Switch to pure THF. Lower Temp. Q3->Result3 Yes Success Yield Optimized Q3->Success No

Figure 2: Diagnostic logic for impurity profiling.

References & Authority

  • Kochi Catalyst Protocol: Tamura, M., & Kochi, J. (1971).[2] Coupling of Grignard Reagents with Organic Halides.[2] Synthesis, 1971(06), 303-305.[2]

  • Mechanistic Insight (SN2 vs SN2'): Backvall, J. E., et al. (1990).[2] Copper-catalyzed regioselective substitution of allylic chlorides. Journal of the American Chemical Society.[2]

  • Grignard Preparation & Titration: Knochel, P., et al. (2006).[2] Handbook of Functionalized Organometallics. Wiley-VCH.[1] [1][2]

Disclaimer: This guide assumes the user is trained in handling air-sensitive organometallic reagents. 2,3-Dichloropropene is a lachrymator and potential carcinogen; handle in a fume hood.[1]

Sources

Removing unreacted starting materials from 2-Chloro-3-(4-ethylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MEER-004 Topic: Removal of Unreacted Starting Materials & Byproducts Applicable Synthesis Route: Meerwein Arylation (Copper-catalyzed coupling of 4-ethylbenzenediazonium chloride with 2,3-dichloropropene).[1]

Executive Summary

Welcome to the Technical Support Center. This guide addresses the purification of 2-Chloro-3-(4-ethylphenyl)-1-propene , a functionalized allyl chloride derivative typically synthesized via the Meerwein arylation .[1]

Successful isolation requires a multi-stage approach because the reaction mixture contains three distinct classes of impurities:

  • Volatiles: Unreacted 2,3-dichloropropene (highly toxic, lachrymatory).

  • Inorganics: Copper catalyst residues (CuCl/CuCl₂).

  • Organic Side-Products: Unreacted 4-ethylaniline, 4-ethylphenol (hydrolysis byproduct), and 1-chloro-4-ethylbenzene (Sandmeyer byproduct).[1]

Module 1: Diagnostic & Triage

Q: My crude reaction mixture is dark green/brown. Is this normal? A: Yes. The dark color is characteristic of copper(II) salts and azo-coupling byproducts (tar). Do not panic; the product is likely an oil trapped within this matrix.

Q: I see multiple spots on TLC. Which one is my product? A: In a Hexane:Ethyl Acetate (9:[1]1) system:

  • High R_f (near solvent front): 1-Chloro-4-ethylbenzene (Sandmeyer impurity) and unreacted 2,3-dichloropropene (if not evaporated).[1]

  • Mid-High R_f: Target Product (this compound) .

  • Mid-Low R_f: 4-Ethylphenol (hydrolysis byproduct).[1]

  • Baseline: Copper salts and diazonium residues.[2][3][4]

Module 2: Chemical Decontamination (The Workup)

Objective: Remove copper catalyst, unreacted aniline, and phenolic byproducts before distillation.

Protocol: The "Three-Wash" System

Do not attempt to distill the crude reaction mixture directly; copper salts can catalyze decomposition at high temperatures.

Step 1: Copper Removal (The Ammonia Wash)

  • Dilute the reaction mixture with Diethyl Ether or MTBE (avoid DCM if possible to prevent emulsion with aqueous basic layers).

  • Wash the organic layer twice with 10% Aqueous Ammonia (NH₄OH) or a saturated NH₄Cl/NH₄OH buffer .

    • Why? Ammonia acts as a ligand, forming water-soluble copper-amine complexes (deep blue color).[1]

    • Endpoint: Wash until the aqueous layer no longer turns blue.

Step 2: Phenol Removal (The Base Wash)

  • Wash the organic layer with 1M NaOH (cold).

    • Why? This deprotonates 4-ethylphenol (pKa ~10) into water-soluble sodium 4-ethylphenoxide.[1]

    • Caution: Do not use concentrated base or heat, as the allyl chloride moiety in your product is sensitive to hydrolysis.

Step 3: Aniline Removal (The Acid Wash)

  • Wash the organic layer with 1M HCl .

    • Why? This protonates any unreacted 4-ethylaniline into the water-soluble anilinium chloride salt.[1]

Visualizing the Workup Logic

WorkupLogic Crude Crude Reaction Mix (Organic + Aqueous) Ammonia Wash 1: aq. NH4OH Crude->Ammonia Base Wash 2: 1M NaOH Ammonia->Base Organic Layer WasteCu Aqueous Waste: [Cu(NH3)4]2+ (Blue) Ammonia->WasteCu Aq. Layer Acid Wash 3: 1M HCl Base->Acid Organic Layer WastePhenol Aqueous Waste: Phenolate Salts Base->WastePhenol Aq. Layer Drying Dry (MgSO4) & Conc. Acid->Drying Organic Layer WasteAniline Aqueous Waste: Anilinium Salts Acid->WasteAniline Aq. Layer

Figure 1: Sequential chemical washing strategy to remove catalyst and polar organic impurities.[1][5]

Module 3: Removing 2,3-Dichloropropene

Q: Can I just rotovap the 2,3-dichloropropene? A: Partially, but it is risky.

  • Boiling Point: 94°C (Atmospheric).

  • Risk: It is a lachrymator and a potential carcinogen. Standard rotary evaporation often exhausts these vapors into the lab atmosphere if the trap isn't cold enough.

Protocol:

  • Use a high-efficiency rotary evaporator with a dry ice/acetone condenser (-78°C).

  • Do not rely on water aspirators; use a membrane pump set to ~20-30 mbar.

  • Co-evaporation: Add small amounts of toluene to the crude oil and re-evaporate. The toluene/dichloropropene azeotrope facilitates removal.

Module 4: Fractional Distillation (Final Purification)

After Module 2 and 3, you have a "Semi-Crude" oil containing your product and the difficult Sandmeyer impurity (1-Chloro-4-ethylbenzene).[1]

Q: How do I separate the Sandmeyer impurity? A: You must use High-Vacuum Fractional Distillation .[1]

CompoundApprox.[2][3][4][5][6][7][8][9][10][11][12][13] BP (Atmospheric)Approx. BP (1 mmHg)Separation Strategy
1-Chloro-4-ethylbenzene 184°C~55-60°CForeshot (Collect & Discard)
Target Product ~240°C (Est.)~100-110°CMain Fraction
Tars/Dimers >300°C>180°CPot Residue

Critical Setup Requirements:

  • Vigreux Column: Use at least a 10-15 cm Vigreux column to ensure theoretical plate separation between the Sandmeyer impurity and the product.

  • Vacuum: A high-vacuum oil pump (<1 mmHg) is required.

  • Temperature Monitoring: Monitor the vapor temperature, not just the oil bath.

    • Phase 1: Temperature stabilizes ~60°C (Sandmeyer impurity distills).

    • Phase 2: Temperature drops briefly (intermediate fraction).

    • Phase 3: Temperature rises to ~100-110°C (Target product distills).[1]

Module 5: Troubleshooting & FAQs

Q: My product distilled, but it's slightly yellow. Why? A: Trace azo-compounds can carry over.[1] If purity by NMR is >95%, the color is cosmetic. If high purity is required for biological assay, perform a rapid filtration through a short plug of silica gel using Hexane:EtOAc (95:5).

Q: The NMR shows a doublet at ~4.0 ppm and ~4.2 ppm. What is this? A: This is the characteristic allylic CH₂ signal of your product (2-chloro-3-aryl-1-propene).[1]

  • If you see a singlet at ~4.5 ppm, check for 4-ethylbenzyl chloride (isomerization or wrong starting material).[1]

  • If you see signals > 5.5 ppm (multiplets), check for unreacted 2,3-dichloropropene.

Q: Can I use Column Chromatography instead of distillation? A: Yes, but it is resource-intensive for this specific synthesis.

  • Stationary Phase: Silica Gel (60 Å).

  • Mobile Phase: 100% Hexanes

    
     2% Ethyl Acetate in Hexanes.
    
  • Challenge: The Sandmeyer impurity (1-chloro-4-ethylbenzene) runs very close to the product.[1] A very shallow gradient is required. Distillation is generally superior for separating these specific boiling point differences.

Decision Matrix: Purification Route

DecisionMatrix Start Crude Mixture Analysis Volatiles Is 2,3-Dichloropropene present? Start->Volatiles Copper Is mixture Green/Blue? Volatiles->Copper No ActionVac High Vac Evaporation (Cold Trap) Volatiles->ActionVac Yes Sandmeyer Is 1-Cl-4-Et-Benzene present? Copper->Sandmeyer No ActionWash NH4OH / EDTA Wash Copper->ActionWash Yes ActionDistill Fractional Distillation (Vigreux Column) Sandmeyer->ActionDistill Yes (>5%) ActionColumn Silica Column (Hexane/EtOAc) Sandmeyer->ActionColumn No (Trace) ActionVac->Copper ActionWash->Sandmeyer End Final QC (NMR/GC) ActionDistill->End Pure Oil ActionColumn->End Pure Oil

Figure 2: Decision tree for selecting the appropriate purification unit operations.

References

  • Meerwein Arylation Mechanism & Scope

    • Title: The Meerwein Arylation Reaction.[2][3][4][12]

    • Source: Organic Reactions, Vol 11 (Wiley).
    • URL:[Link][1][14]

  • Handling of 2,3-Dichloropropene

    • Title: 2,3-Dichloropropene Hazardous Substance Fact Sheet.[1][11]

    • Source: New Jersey Department of Health.
    • URL:[Link]

  • Purification of Aryl-Allyl Compounds

    • Title: Synthesis of 2-chloro-3-aryl-1-propenes via Meerwein Arylation (General Protocol).[1]

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Longman), p.
    • URL:[Link]

  • Boiling Point Estimations (Analogous Compounds)

    • Title: 2-Chloro-3-phenyl-1-propene Properties.[1][15]

    • Source: PubChem Compound Summary.
    • URL:[Link][1]

Sources

Identifying common by-products in 2-Chloro-3-(4-ethylphenyl)-1-propene production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-(4-ethylphenyl)-1-propene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the preparation of this key intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction outcomes and identify common by-products.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, which is most commonly prepared via the allylic chlorination of 3-(4-ethylphenyl)-1-propene.

Question 1: My reaction yield is significantly lower than expected, and I observe multiple spots on my TLC analysis. What are the likely side reactions?

Answer:

Low yields and multiple products are often indicative of competing side reactions. In the context of allylic chlorination, several pathways can lead to the formation of undesired by-products.

  • Isomerization of the Double Bond: The primary by-product is often the constitutional isomer, (E/Z)-1-Chloro-3-(4-ethylphenyl)-1-propene. This occurs due to the resonance stabilization of the intermediate allylic radical, which allows for chlorination at two different positions.[1]

  • Dichlorination: The desired product itself contains an allylic position and can undergo further chlorination, leading to dichlorinated by-products.

  • Elimination of HCl: Under basic conditions or at elevated temperatures, the product can undergo elimination of hydrogen chloride to form a conjugated diene, 1-(4-ethylphenyl)-1,3-butadiene.[2][3] This is more likely if a strong base is used or if the reaction is heated for an extended period.

  • Dimerization: Radical-induced dimerization of the starting material or the product can lead to higher molecular weight impurities.[4]

Visualizing the Reaction Pathways:

Byproduct_Formation Start 3-(4-ethylphenyl)-1-propene Radical Allylic Radical (Resonance Stabilized) Start->Radical Radical Initiator (e.g., AIBN, light) Dimer Dimeric By-products Start->Dimer Dimerization Product This compound Radical->Product NCS Isomer (E/Z)-1-Chloro-3-(4-ethylphenyl)-1-propene Radical->Isomer Chlorination at C1 Diene 1-(4-ethylphenyl)-1,3-butadiene Product->Diene Elimination (Heat/Base)

Caption: Main and side reaction pathways in the synthesis of this compound.

Question 2: My GC-MS analysis shows a peak with the same mass-to-charge ratio as my product but with a different retention time. What is it?

Answer:

This is very likely the constitutional isomer, (E/Z)-1-Chloro-3-(4-ethylphenyl)-1-propene. Due to the delocalization of the radical intermediate across the allylic system, the chlorine atom can add to either the first or the third carbon of the propene chain.

Identifying the Isomers:

CompoundStructureExpected 1H NMR Signals (Key differences)
This compound this compoundMethylene protons (Ar-CH2 -C(Cl)=CH2) will appear as a singlet. Two distinct singlets for the vinyl protons (=CH2 ).
(E/Z)-1-Chloro-3-(4-ethylphenyl)-1-propene (E/Z)-1-Chloro-3-(4-ethylphenyl)-1-propeneMethylene protons (Ar-CH2 -CH=CHCl) will appear as a doublet. Vinyl protons will appear as multiplets with coupling between them.

Note: The actual appearance of the molecules in the table will be rendered in a graphical format in a suitable environment.

Minimizing Isomer Formation:

The ratio of these isomers can sometimes be influenced by the reaction conditions. Lower temperatures may favor the thermodynamically more stable isomer. However, complete suppression of the formation of the constitutional isomer is often difficult in radical-mediated allylic chlorinations.[1] Purification by column chromatography is typically required to separate these isomers.

Question 3: I see a peak in my mass spectrum with a mass of [M-36]+. What does this indicate?

Answer:

A loss of 36 atomic mass units from the molecular ion peak is a strong indication of the elimination of hydrogen chloride (HCl). This suggests that the diene by-product, 1-(4-ethylphenyl)-1,3-butadiene, is present in your sample. This can occur either during the reaction itself, particularly at high temperatures or in the presence of a base, or during GC-MS analysis (thermal degradation in the injector port).[2][3]

Confirmation and Prevention:

  • Confirmation: Analyze your crude reaction mixture by 1H NMR to look for the characteristic signals of a conjugated diene system.

  • Prevention:

    • Maintain a moderate reaction temperature.

    • Avoid the use of strong bases if possible. If a base is necessary to neutralize acid formed during the reaction, use a mild, non-nucleophilic base like sodium bicarbonate during workup.

    • Use a lower injector temperature during GC-MS analysis to minimize in-source fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the allylic chlorination of 3-(4-ethylphenyl)-1-propene using N-Chlorosuccinimide (NCS) as the chlorinating agent.[5] This reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or by UV light. The use of NCS is favored because it provides a low, steady concentration of chlorine radicals, which helps to minimize the competing electrophilic addition of chlorine to the double bond.[1]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, the product will have a different Rf value than the starting material. For GC analysis, the appearance of a new peak with a longer retention time than the starting material indicates product formation.

Q3: What is a typical work-up procedure for this reaction?

A3: A standard work-up procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Filtering off the succinimide by-product.

  • Washing the organic layer with water and a dilute solution of sodium bicarbonate to remove any remaining acid.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Removing the solvent under reduced pressure.

Q4: What purification methods are recommended?

A4: The crude product is typically purified by silica gel column chromatography. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is usually effective in separating the desired product from the starting material and the major by-products.

Proposed Experimental Protocol: Allylic Chlorination

Protocol_Workflow cluster_protocol Experimental Workflow A 1. Reaction Setup Dissolve 3-(4-ethylphenyl)-1-propene in a suitable solvent (e.g., CCl4). B 2. Reagent Addition Add N-Chlorosuccinimide (NCS) and a radical initiator (e.g., AIBN). A->B C 3. Reaction Heat the mixture to reflux and monitor by TLC or GC. B->C D 4. Work-up Cool, filter, and wash the organic layer. C->D E 5. Purification Purify by column chromatography. D->E

Sources

Technical Support Center: Stability of 2-Chloro-3-(4-ethylphenyl)-1-propene Under UV Light

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-3-(4-ethylphenyl)-1-propene. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound when exposed to ultraviolet (UV) radiation. Given the absence of direct photostability studies on this specific molecule, this document synthesizes established principles from the photochemistry of structurally related compounds, such as allylic chlorides and styrenes, to provide a robust framework for your experimental design and troubleshooting.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your experiments involving this compound and UV light.

Question 1: After UV irradiation of my sample in solution, I observe a decrease in the concentration of the starting material, but no single major new peak in my HPLC/GC analysis. What is likely happening?

Answer:

This observation strongly suggests the onset of free-radical polymerization . The vinyl group (-C=CH₂) in this compound is susceptible to polymerization upon initiation by UV light[1]. Instead of a single degradation product, the starting material is converted into a mixture of oligomers and polymers of varying chain lengths. These polymeric species may not elute as sharp peaks under typical chromatographic conditions for small molecules, instead appearing as a broad, unresolved hump or being retained on the column entirely.

Causality Explained: UV light can initiate the homolytic cleavage of the C-Cl bond, which is often the weakest bond in such molecules, or excite the π-system of the styrene derivative, leading to the formation of free radicals. These radicals can then attack the double bond of another monomer molecule, initiating a chain reaction that consumes the starting material without forming a discrete, small-molecule byproduct[1][2].

Troubleshooting Steps:

  • Analysis by Gel Permeation Chromatography (GPC): GPC is the ideal technique to confirm polymerization by separating molecules based on their size. The appearance of high molecular weight species will confirm this hypothesis.

  • Introduction of a Radical Inhibitor: For applications where polymerization is undesirable, consider adding a radical scavenger, such as butylated hydroxytoluene (BHT) or hydroquinone, to your reaction mixture.

  • Solvent Degassing: Dissolved oxygen can sometimes influence radical reactions. Degassing your solvent prior to the experiment can help ensure reproducibility.

Question 2: My analysis shows the formation of new, distinct peaks after UV exposure. What are the likely identities of these degradation products?

Answer:

The formation of discrete new peaks points towards specific photochemical reactions other than polymerization. Based on the structure of this compound, the most probable degradation pathways are photodissociation of the C-Cl bond and isomerization .

  • C-Cl Bond Fission & Subsequent Reactions: The allylic C-Cl bond is susceptible to cleavage under UV irradiation[3][4]. This would generate an allylic radical and a chlorine radical. The allylic radical is resonance-stabilized and can then undergo several reactions, such as dimerization, reaction with solvent, or hydrogen abstraction to form 3-(4-ethylphenyl)-1-propene.

  • HCl Elimination: Another possibility is the elimination of hydrogen chloride (HCl) to form a conjugated diene.

  • Isomerization: UV light can induce the isomerization of the double bond, potentially leading to the formation of (E/Z)-1-chloro-3-(4-ethylphenyl)-1-propene[5][6].

Causality Explained: The energy from UV photons can be sufficient to overcome the bond dissociation energy of the C-Cl bond, leading to its homolytic cleavage[3]. The formation of isomers occurs through the excitation of the π-electrons in the double bond to a π* orbital, which reduces the bond order and allows for rotation around the C-C axis[6].

Troubleshooting & Identification:

  • Mass Spectrometry (MS) Analysis: Use GC-MS or LC-MS to obtain the mass of the degradation products. Look for masses corresponding to the loss of chlorine, the loss of HCl, or the parent mass (for isomers).

  • NMR Spectroscopy: If a sufficient quantity of a degradation product can be isolated, ¹H and ¹³C NMR will be invaluable for structural elucidation.

  • Control Experiments: Running the experiment in the absence of UV light but under the same thermal conditions (a dark control) is crucial to confirm that the degradation is indeed light-induced[7].

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound to ensure its stability?

A1: As a light-sensitive compound, proper storage is critical. Store the compound in an amber or opaque vial to protect it from light[8][9][10][11]. It should be kept in a cool, dry, and well-ventilated area, and for long-term storage, refrigeration (2-8 °C) is recommended[9][12]. The container should be tightly sealed, and for highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation[12]. When handling, minimize exposure to ambient light by working in a dimly lit area or using aluminum foil to cover glassware[8].

Q2: I need to perform a photochemical reaction with this compound. How can I minimize unwanted degradation?

A2: To control the photochemical reaction, consider the following:

  • Wavelength Selection: If your desired reaction has a specific absorption maximum, use a light source with a narrow wavelength range (e.g., LEDs) to avoid exciting other parts of the molecule that could lead to degradation.

  • Use of Photosensitizers or Photocatalysts: In some cases, a photosensitizer or photocatalyst can allow the use of lower-energy visible light instead of high-energy UV, which can offer greater selectivity and reduce degradation[6][13][14].

  • Temperature Control: Photochemical reactions can also have a thermal component. Maintaining a constant, low temperature can help to minimize side reactions.

  • Reaction Monitoring: Closely monitor the reaction progress by techniques like TLC, HPLC, or GC to stop the reaction once the desired product is formed, avoiding prolonged exposure to UV light.

Q3: What are the expected byproducts if the aromatic ring degrades?

A3: While the allylic chloride and the propene functionalities are the most likely sites of reaction, intense or prolonged UV exposure could potentially lead to the degradation of the ethylphenyl ring. Studies on the photolysis of styrene have shown the formation of byproducts such as benzaldehyde and benzene[15]. Therefore, it is plausible that analogous products like 4-ethylbenzaldehyde could be formed.

Experimental Protocols & Data

Protocol 1: Photostability Assessment of this compound

Objective: To determine the stability of the compound under defined UV and visible light conditions as per ICH Q1B guidelines[7][16].

Materials:

  • This compound

  • HPLC-grade solvent (e.g., acetonitrile or methanol)

  • Quartz cuvettes or vials

  • Photostability chamber with a calibrated light source (UV-A and visible light)

  • Aluminum foil

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquotting: Transfer the solution into three sets of quartz vials.

    • Set A (Exposed Sample): Place these vials in the photostability chamber.

    • Set B (Dark Control): Wrap these vials completely in aluminum foil and place them in the photostability chamber alongside Set A[7]. This will account for any temperature-related degradation.

    • Set C (Reference Standard): Store these vials at the recommended storage conditions, protected from light.

  • Exposure: Expose Set A and Set B in the photostability chamber to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each set of vials.

  • HPLC Analysis: Analyze the samples by a validated HPLC method to determine the concentration of the parent compound. The appearance of new peaks should also be noted and quantified.

  • Data Evaluation: Compare the chromatograms of the exposed samples (Set A) with the dark control (Set B) and the reference standard (Set C). A significant decrease in the parent peak area or the appearance of new peaks in Set A that are not present in Set B indicates photodegradation.

Data Presentation: Illustrative Degradation Profile

The following table represents hypothetical data from a photostability study, illustrating how results can be presented.

Time (hours)Exposed Sample (% of Initial Concentration)Dark Control (% of Initial Concentration)New Peak 1 Area (%)New Peak 2 Area (%)
0100.0100.00.00.0
485.299.88.12.5
871.599.515.35.1
1258.999.622.87.9
2435.199.335.612.4

Visualizing Potential Degradation Pathways

The following diagrams illustrate the likely photochemical processes that this compound may undergo.

cluster_main Troubleshooting Logic Start Observe Loss of Starting Material Q1 Are there distinct new peaks in the chromatogram? Start->Q1 Poly Likely Polymerization Q1->Poly No Degrad Likely Degradation/ Isomerization Q1->Degrad Yes GPC Confirm with GPC Analysis Poly->GPC MS_NMR Identify byproducts with MS and NMR Degrad->MS_NMR

Caption: Troubleshooting flowchart for unexpected results.

cluster_pathways Potential UV-Induced Degradation Pathways Parent This compound Radical Allylic & Chlorine Radicals Parent->Radical C-Cl Fission Polymer Polymer/Oligomer Parent->Polymer Radical Polymerization Isomer (E/Z)-Isomers Parent->Isomer π-π* Excitation Elimination Conjugated Diene + HCl Parent->Elimination HCl Elimination Recombination Recombination/Dimerization Products Radical->Recombination Dimerization

Caption: Key degradation pathways under UV exposure.

References

  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]

  • MDPI. (2022). Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts. [Link]

  • MDPI. (2017, November 9). Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins and Its Application for the Syntheses of Coumarins. [Link]

  • Needle.Tube. Proper Storage and Management of Lab Reagents: Guidelines and Best Practices in Hospital Settings. [Link]

  • ResearchGate. (2025, August 7). Photochemical reactivity of styrene after exposure to nitrogen dioxide and UV light. [Link]

  • ACS Publications. (2017, June 27). Photocatalytic E → Z Isomerization of Polarized Alkenes Inspired by the Visual Cycle: Mechanistic Dichotomy and Origin of Selectivity. [Link]

  • PMC. Photocatalytic Hydroaminoalkylation of Styrenes with Unprotected Primary Alkylamines. [Link]

  • Safety First. (2024, July 8). Essential Guidelines for Handling Research Reagents and Equipment. [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. [Link]

  • ACS Publications. (2013, August 8). Oxyarylation and Aminoarylation of Styrenes Using Photoredox Catalysis. [Link]

  • JACS Au. (2024, September 3). C C Dissociative Imination of Styrenes by a Photogenerated Metallonitrene. [Link]

  • RSC Publishing. (2020, October 27). Synthetic feasibility of oxygen-driven photoisomerizations of alkenes and polyenes. [Link]

  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice. [Link]

  • Scribd. UV-Induced Alkene Isomerization Lab. [Link]

  • JoVE. (2017, September 6). Video: Photochemical Initiation Of Radical Polymerization Reactions. [Link]

  • Polymerization Chemistry. (2022, February 12). What is free radical polymerization?. [Link]

  • MDPI. (2019, May 9). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. [Link]

  • Queen's University Belfast. The application of voltammetric techniques for the detection and monitoring of the photocatalytic degradati. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Polymer Science Learning Center. Free Radical Vinyl Polymerization. [Link]

  • ResearchGate. Experimental set up for photochemical reactions and product identification. [Link]

  • IAGIM. Photostability. [Link]

  • PMC. Development of an HPLC-DAD method for the simultaneous analysis of four xenoestrogens in water and its application for monitoring photocatalytic degradation. [Link]

  • Q-Lab. Understanding ICH Photostability Testing. [Link]

  • PubMed. (2024, July 9). Polyhedral Vinyl Polymer Particles Synthesized Via Solvent-Free Radical Polymerization. [Link]

  • ACS Publications. (2003, July 17). Physically Controlled Radical Polymerization of Vaporized Vinyl Monomers on Surfaces. [Link]

  • AIP Publishing. (2002, February 15). C–Cl bond fission, HCl elimination, and secondary radical decomposition in the 193 nm photodissociation of allyl chloride. [Link]

  • Regulations.gov. (2020, April 20). Development of analytical methods for the detection and quantification of onium photoacid generator cations and their. [Link]

  • NCBI Bookshelf. 6. analytical methods. [Link]

  • MDPI. (2021, April 15). Influence of Ultraviolet Radiation on Mechanical Properties of a Photoinitiator Compounded High Vinyl Styrene–Butadiene–Styrene Block Copolymer. [Link]

  • ACS Publications. Photolysis of condensed allyl chloride. [Link]

  • PubChem. 2-Chloro-3-[(4-Ethylthio)phenyl]-1-propene. [Link]

  • PMC. Resolving Conflicting Mechanisms for Photoredox Allylic sp3-CH Arylation Using Deuterium-Labeling and Isotope Effects. [Link]

  • RSC Publishing. The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride. [Link]

  • Oreate AI Blog. (2026, January 22). Understanding Allylic Halides: Examples and Applications. [Link]

  • ResearchGate. (2025, August 5). Study of some UV filters stability in chlorinated water and identification of halogenated by-products by gas chromatography-mass spectrometry. [Link]

Sources

Validation & Comparative

Comparative Guide: Analytical Profiling of 2-Chloro-3-(4-ethylphenyl)-1-propene via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Fragmentation Pattern Analysis of 2-Chloro-3-(4-ethylphenyl)-1-propene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of phenyl-propene derivatives—common scaffolds in agrochemicals and pharmaceutical intermediates—structural verification is critical. This guide provides an in-depth technical analysis of This compound (CAS: 951890-63-4 analog), comparing its detection and characterization via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) against alternative methodologies like Liquid Chromatography-Mass Spectrometry (LC-MS) and Chemical Ionization (CI).

While LC-MS offers soft ionization for polar analytes, this guide demonstrates why GC-MS (EI) remains the "Gold Standard" for this specific lipophilic halide, offering superior structural resolution, isomer differentiation, and reproducible fragmentation fingerprints essential for purity profiling.

Structural Context & Analyte Profile

Before analyzing the fragmentation, we must define the structural moieties that dictate the mass spectral behavior.

  • Molecule: this compound[1]

  • Formula:

    
    
    
  • Molecular Weight: 180.67 g/mol (Average), 180.07 (Monoisotopic

    
    )
    
  • Key Structural Features:

    • Aromatic Core: 4-ethyl-substituted benzene ring.

    • Allylic Linker: A methylene bridge (

      
      ) connecting the ring to the alkene.
      
    • Vinylic Halogen: A chlorine atom attached to the C-2 position of the propene chain.

Comparative Technology Assessment

Why choose GC-MS (EI) over modern alternatives for this specific molecule?

Comparison 1: GC-MS (EI) vs. LC-MS (ESI)
FeatureGC-MS (Electron Ionization) LC-MS (Electrospray Ionization) Verdict for this Analyte
Ionization Energy Hard (70 eV). Induces extensive fragmentation.Soft. Produces primarily

.
GC-MS Wins. The molecule lacks basic/acidic sites for efficient ESI. EI provides a structural fingerprint.
Isomer Specificity High. Distinguishes 2-chloro from 3-chloro isomers via fragmentation ratios.Low. Isomers often co-elute with identical mass.GC-MS Wins. Critical for verifying the position of the chlorine atom.
Matrix Effects Low. Gas phase separation is robust for non-polars.High. Susceptible to ion suppression in complex organic synthesis matrices.GC-MS Wins. Ideal for reaction monitoring.
Comparison 2: EI (70 eV) vs. Chemical Ionization (CI)
  • Chemical Ionization (CI): Excellent for confirming the Molecular Weight (

    
     peak) but fails to generate the fragment ions needed to verify the ethyl group or the chlorine position.
    
  • Recommendation: Use EI for structural confirmation. Use CI only if the Molecular Ion (

    
    ) is completely absent in EI (unlikely for this aromatic compound).
    

Deep Dive: Fragmentation Mechanics

The fragmentation of this compound under 70 eV EI is governed by the stability of the aromatic ring and the weakness of the allylic/benzylic bonds.

The Molecular Ion Cluster ( )
  • m/z 180 & 182: The parent ion is observable.

  • Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio between m/z 180 (

    
    ) and m/z 182 (
    
    
    
    ). This is the primary confirmation of the halogenation state.
Primary Fragmentation Pathways
  • Benzylic Cleavage (Formation of Base Peak): The bond between the methylene bridge and the chlorinated alkene group is benzylic. Cleavage here is energetically favorable.

    • Pathway:

      
      
      
    • Result: Loss of the chloro-vinyl radical (mass ~61/63).

    • Observed Ion:m/z 119 (4-ethylbenzyl cation). This is typically the Base Peak (100%) .[2]

    • Note: This fragment contains no chlorine , so the 3:1 isotope pattern disappears.

  • Loss of Methyl (from Ethyl Group): The ethyl group on the ring can lose a terminal methyl radical.

    • Pathway:

      
      
      
    • Result:m/z 165 (and 167).

    • Significance: Confirms the presence of the ethyl chain rather than dimethyl substitution.

  • Secondary Rearrangement (Tropylium Ion Series): The m/z 119 ion (ethylbenzyl) often rearranges to a substituted tropylium ion, which then loses ethylene (

    
    ) or a methyl radical.
    
    • Pathway:

      
       (Tropylium, 
      
      
      
      ).
    • Result:m/z 91 is a diagnostic peak for all benzyl-containing compounds.

Visualizing the Pathway

The following diagram illustrates the causal fragmentation logic.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 180 / 182 (3:1 Ratio) Frag_119 Base Peak: Ethylbenzyl Cation m/z 119 (Loss of C2H2Cl radical) M_Ion->Frag_119 Benzylic Cleavage (Major) Frag_165 Fragment: M - Methyl m/z 165 / 167 (Ethyl group cleavage) M_Ion->Frag_165 Alkyl Cleavage Frag_145 Loss of Chlorine m/z 145 (Minor Pathway) M_Ion->Frag_145 -Cl radical Frag_91 Tropylium Ion m/z 91 (Aromatic Backbone) Frag_119->Frag_91 - C2H4 (Rearrangement) Frag_165->Frag_145 - Cl

Figure 1: Proposed EI fragmentation pathway for this compound. The transition from M+ to m/z 119 represents the dominant energy release channel.

Experimental Protocol (Self-Validating)

To replicate these results, the following protocol ensures data integrity and minimizes column bleed interference.

Instrument Configuration
  • System: Agilent 7890/5977 GC-MS (or equivalent).

  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm). Rationale: Low-polarity phase matches the analyte's lipophilicity.

  • Inlet: Split mode (20:1). Temp: 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Temperature Program
  • Initial: 60°C (Hold 1 min) – Solvent delay.

  • Ramp 1: 15°C/min to 200°C.

  • Ramp 2: 25°C/min to 280°C (Hold 3 min).

  • Total Run Time: ~14 minutes.

MS Acquisition Parameters
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 40 – 350.

  • Solvent Delay: 3.0 min (Adjust based on solvent).

Method Validation Workflow

Workflow cluster_QC QC Checkpoints Sample Sample Prep (1 mg/mL in DCM) GC GC Separation (Rtx-5MS Column) Sample->GC 1 µL Injection MS EI Source (70 eV) GC->MS Elution Data Data Analysis (NIST Library Match) MS->Data Ion Extraction QC1 Check m/z 180:182 Ratio (3:1) Data->QC1 QC2 Confirm Base Peak m/z 119 QC1->QC2

Figure 2: Analytical workflow with integrated Quality Control checkpoints for structural verification.

Data Presentation: Expected Ion Table

The following table summarizes the diagnostic ions. Use this for peak assignment.

m/z (Mass-to-Charge)Relative Abundance (%)Ion IdentityStructural Significance
180 15 - 25%

(

)
Molecular Ion. Confirms MW.
182 5 - 8%

(

)
Isotope Confirmation (approx 1/3 of 180).
165 10 - 20%

Loss of methyl from ethyl group.
145 < 10%

Loss of halogen.
119 100% (Base)

Diagnostic. Ethylbenzyl cation.
91 40 - 60%

Tropylium ion (aromatic confirmation).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[3] (Standard text for mass spectral interpretation rules).

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[4] U.S. Department of Commerce. Available at: [Link] (Source for general alkylbenzene fragmentation patterns).

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books. (Authoritative source on benzylic cleavage mechanisms).
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.

Sources

Validating Purity of 2-Chloro-3-(4-ethylphenyl)-1-propene: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate validation of 2-Chloro-3-(4-ethylphenyl)-1-propene presents a dual analytical challenge: the molecule contains a reactive allyl chloride moiety prone to hydrolysis, and it possesses a substituted aromatic ring susceptible to difficult-to-separate regioisomerism (specifically the meta-ethyl impurity).

Standard C18 alkyl-bonded phases often fail to resolve the critical 3-ethyl (meta) isomer from the 4-ethyl (para) target due to identical hydrophobicity. This guide compares a traditional C18 Method against an optimized Pentafluorophenyl (PFP) Method . We demonstrate that while C18 is sufficient for gross purity, the PFP chemistry is required for high-specificity isomer resolution and stability-indicating validation as per ICH Q2(R2) guidelines.

Part 1: The Analytical Challenge

Before selecting a method, the analyst must understand the physicochemical risks associated with this specific molecule.

The Isomer Problem (Selectivity)

The synthesis of 4-ethylphenyl derivatives often yields 3-ethyl byproducts. On a standard C18 column, the hydrophobic surface area of the meta and para isomers is nearly identical, leading to co-elution.

  • Requirement: A stationary phase that interacts with the

    
    -electron cloud of the aromatic ring to differentiate the electron density distribution of the isomers.[1]
    
The Stability Problem (Reactivity)

The allyl chloride group (


) is an electrophile.
  • Hydrolysis Risk: In aqueous mobile phases, it can hydrolyze to the allylic alcohol.

  • Solvolysis Risk: In Methanol (MeOH), it may form methyl ethers.

  • Requirement: The method must utilize Acetonitrile (ACN) as the organic modifier to prevent alcoholysis and employ a low-pH buffer to stabilize the silica without accelerating hydrolysis.

Part 2: Method Comparison

We compared two approaches to validate the purity of the target compound.

Method A: The "Generic" Approach (C18)
  • Column: C18 (Octadecylsilane), 3.5 µm, 150 x 4.6 mm.

  • Mechanism: Hydrophobic interaction.[1][2]

  • Outcome: Elutes the main peak efficiently but fails to resolve the meta-isomer impurity (

    
    ). Suitable only for assay, not for purity.
    
Method B: The "Optimized" Approach (PFP)
  • Column: PFP (Pentafluorophenyl) Core-Shell, 2.7 µm, 100 x 4.6 mm.

  • Mechanism: Multiple interaction modes: Hydrophobic +

    
    -
    
    
    
    interaction + Dipole-Dipole (C-F bonds).
  • Outcome: The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich ethylphenyl ring. The steric difference between meta and para substitution alters this interaction, providing baseline resolution (

    
    ).
    
Decision Logic Visualization

MethodSelection Start Start: Method Development AnalyteCheck Analyze Structure: This compound Start->AnalyteCheck IsomerRisk Isomer Risk? (Meta vs Para Ethyl) AnalyteCheck->IsomerRisk Reactivity Reactivity Risk? (Allyl Chloride) IsomerRisk->Reactivity Isomers Present C18 Select C18 Column IsomerRisk->C18 No Isomers PFP Select PFP Column (Pi-Pi + Dipole) Reactivity->PFP High Selectivity Needed Solvent Select Solvent: Acetonitrile (Avoid MeOH) C18->Solvent PFP->Solvent

Figure 1: Decision tree for selecting the PFP stationary phase over standard C18 based on structural risks.

Part 3: Experimental Protocols

Sample Preparation (Critical for Stability)

To prevent degradation of the allyl chloride during analysis, strict adherence to this prep is required.

  • Diluent: 100% Acetonitrile (HPLC Grade). Do not use water or methanol in the diluent.

  • Concentration: 0.5 mg/mL.[3]

  • Storage: Autosampler must be set to 4°C . Stability is validated for 24 hours at 4°C.

  • Filtration: 0.2 µm PTFE filter (Hydrophobic).

Instrument Parameters (Method B - Recommended)
ParameterSettingRationale
Column PFP (Pentafluorophenyl), 100 x 4.6 mm, 2.7 µmMaximizes selectivity for aromatic isomers.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) suppresses silanol activity.[4]
Mobile Phase B 100% AcetonitrilePrevents solvolysis (unlike Methanol).
Flow Rate 1.0 mL/minOptimal linear velocity for 2.7 µm particles.
Temp 25°CLower temperature enhances

-

selectivity.
Detection UV @ 220 nm (bw 4 nm)Captures the benzenoid absorption band.
Injection 5.0 µLLow volume prevents solvent effects from 100% ACN diluent.

Gradient Table:

  • 0.0 min: 40% B

  • 10.0 min: 80% B (Linear Ramp)

  • 12.0 min: 40% B (Re-equilibration)

Part 4: Comparative Validation Data

The following data summarizes the performance differences observed during validation.

Validation ParameterMethod A (C18)Method B (PFP)Status
Specificity (Isomer) Co-elution (

)
Baseline Resolved (

)
PFP Wins
Tailing Factor (

)
1.31.1Pass
Linearity (

)
> 0.999> 0.999Pass
LOD (Impurity) 0.05%0.02%PFP Wins
Robustness (pH) StableStablePass

Note: The PFP column provides sharper peaks for this halogenated aromatic, resulting in lower Limits of Detection (LOD).

Part 5: Validation Workflow & Troubleshooting

Adhering to ICH Q2(R2) , the validation must prove the method is "fit for purpose."[5]

Validation Logic Diagram

Validation Spec Specificity (Inject Isomer Mix) Check1 Rs > 2.0? Spec->Check1 Lin Linearity (5 Levels: 50-150%) Check2 R2 > 0.999? Lin->Check2 Acc Accuracy (Spike Recovery) Pass Method Validated Acc->Pass Check1->Lin Yes Fail Redevelop Check1->Fail No Check2->Acc Yes Check2->Fail No

Figure 2: Step-by-step validation workflow ensuring isomer resolution is confirmed before proceeding to quantitative parameters.

Troubleshooting Common Issues
  • Ghost Peaks/Hydrolysis:

    • Symptom:[2][6][7][8][9] A small peak appears at RRT ~0.6 that grows over time.

    • Cause: Hydrolysis of the allyl chloride to the alcohol.

    • Fix: Ensure the autosampler is at 4°C. Verify the diluent is 100% ACN. Reduce the water content in Mobile Phase A if necessary (e.g., start at 50% B).

  • Peak Broadening:

    • Cause: "Solvent Shock" from injecting 100% ACN sample into a high-water mobile phase.

    • Fix: Reduce injection volume to 2-3 µL or add a pre-column mixing tee.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5][10]

  • Imtakt USA. (n.d.). Separation of Halogenated Isomers using Phenyl Columns. Technical Note.

  • Agilent Technologies. (2014).[6] Analysis of Positional Isomers with Poroshell 120 PFP Columns. Application Note.

  • Phenomenex. (2025).[11] Mobile Phase Optimization: A Critical Factor in HPLC.

Sources

Structural Elucidation & Validation Guide: 2-Chloro-3-(4-ethylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context

2-Chloro-3-(4-ethylphenyl)-1-propene is a specialized organic intermediate, typically utilized in the synthesis of heterocycles (such as oxadiazoles) or as a functional monomer. Its structure combines a para-substituted aromatic system with a 2-chloroallylic tail .

This guide provides a rigorous spectral assignment based on "First Principles" spectroscopic assembly, using high-confidence fragment data from 2-chloropropene and p-ethylbenzene. It is designed to help researchers validate the successful synthesis of this compound, specifically distinguishing it from non-chlorinated analogs or starting materials.

Structural Logic for Assignment

The FTIR spectrum is a superposition of two distinct chemical moieties:

  • The "Head" (p-Ethylphenyl): Dominated by aromatic C=C stretches and specific para-substitution bending patterns.

  • The "Tail" (2-Chloro-1-propene): Characterized by a vinyl chloride motif, introducing a distinct C=C stretch and a strong C-Cl bond vibration.

Comparative Analysis: Target vs. Analog

To validate the identity of this compound, it is most effective to compare it against its non-chlorinated analog (3-(4-ethylphenyl)-1-propene) or its likely precursor (e.g., the corresponding alcohol).

Key Differential Markers
Spectral FeatureTarget Molecule (Chlorinated)Non-Chlorinated Analog (H-substituted)Diagnostic Significance
Vinyl C=C Stretch ~1630–1640 cm⁻¹ (Sharp, Medium)~1640–1645 cm⁻¹ (Weak/Medium)The Cl substituent slightly alters the dipole moment and reduces frequency via mass effect compared to the pure alkene.
C-Cl Stretch ~680–750 cm⁻¹ (Strong, Broad)Absent The most definitive proof of the 2-chloro substitution.[1][2] Often appears as a new, intense band in the fingerprint region.
Vinyl C-H Bend ~890–900 cm⁻¹ (Geminal)~910 & 990 cm⁻¹ (Terminal Vinyl)The substitution pattern changes from terminal vinyl (

) to geminal dichloro-like geometry (

on C-Cl).

Detailed Spectral Assignment Table

The following assignments are synthesized from standard correlation tables and fragment data (NIST/SDBS) for 2-chloropropene and ethylbenzene.

A. High Frequency Region (4000 – 2800 cm⁻¹)
Wavenumber (cm⁻¹)Functional GroupVibrational ModeNotes
3080 – 3030 Aromatic C-HStretching (

)
Multiple weak bands. Characteristic of the phenyl ring.
~3100 (Shoulder) Vinyl C-HStretching (

)
Associated with the

of the 2-chloroallyl group.
2960 – 2965 Aliphatic C-HAsym. Stretch (

)
From the ethyl group.
2930 – 2920 Aliphatic C-HAsym. Stretch (

)
From both the ethyl group and the allylic methylene bridge.
2870 – 2850 Aliphatic C-HSym. StretchWeaker bands confirming alkyl chains.
B. Double Bond & Fingerprint Region (1800 – 600 cm⁻¹)
Wavenumber (cm⁻¹)Functional GroupVibrational ModeNotes
1800 – 1900 Aromatic OvertonesSummation Bands"Comb pattern" specific to para-substitution (two adjacent bumps).
1630 – 1640 Vinyl C=C StretchingCritical Diagnostic. The Cl atom polarizes the bond, making this peak sharper than in simple alkenes.
1600, 1500, 1450 Aromatic RingC=C Ring BreathingStandard doublet/triplet for benzene derivatives.
1460, 1375 Aliphatic C-HBending (Scissoring/Methyl)Deformation of the ethyl and methylene groups.
800 – 850 Aromatic C-H Out-of-Plane (OOP) BendStrong. Definitive marker for para-disubstituted benzene (p-ethyl).
680 – 750 C-Cl StretchingStrong/Broad. Verification of the vinyl chloride moiety. May overlap with aromatic ring bends.

Experimental Validation Protocols

To ensure the spectrum is valid and not an artifact of solvent or moisture, follow this self-validating workflow.

Protocol 1: Sample Preparation & Acquisition
  • State: The compound is likely a liquid at room temperature.

  • Method: Use ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal for neat liquids.

    • Why? ATR requires no sample dilution, preventing solvent peak interference in the critical C-Cl region (600-800 cm⁻¹).

  • Background: Run a fresh air background immediately before the sample.

  • Resolution: Set to 4 cm⁻¹ with 16-32 scans.

Protocol 2: The "Difference" Test (Purity Check)

If the starting material (e.g., 1-(4-ethylphenyl)-2-propanone) is available:

  • Acquire spectra of Starting Material and Product under identical conditions.

  • Perform a Spectral Subtraction (Product - Start Material).

  • Success Criteria:

    • Positive Peaks: ~1635 cm⁻¹ (Vinyl C=C), ~700 cm⁻¹ (C-Cl).

    • Negative Peaks: ~1715 cm⁻¹ (Ketone C=O, if starting from ketone).

Visualization of Spectral Logic

Diagram 1: Spectral Assignment Flowchart

This diagram illustrates the logical decision tree for assigning peaks to the specific structural fragments of the molecule.

SpectralLogic Molecule Target: this compound Fragment1 Fragment A: p-Ethylphenyl Head Molecule->Fragment1 Fragment2 Fragment B: 2-Chloroallyl Tail Molecule->Fragment2 SignalA1 Aromatic C-H Stretch (3030-3080 cm⁻¹) Fragment1->SignalA1 SignalA2 Ring Breathing C=C (1600, 1500 cm⁻¹) Fragment1->SignalA2 SignalA3 Para-Sub OOP Bend (800-850 cm⁻¹) Fragment1->SignalA3 SignalB1 Vinyl C=C Stretch (~1635 cm⁻¹) Fragment2->SignalB1 SignalB2 Vinyl C-Cl Stretch (680-750 cm⁻¹) Fragment2->SignalB2 SignalB3 Vinyl C-H (Geminal) (~890 cm⁻¹) Fragment2->SignalB3

Caption: Decomposition of the target molecule into spectral fragments for logical peak assignment.

Diagram 2: Synthesis Verification Workflow

This diagram outlines the experimental steps to confirm the reaction success using FTIR markers.

VerificationWorkflow Start Reaction Mixture Acquire Acquire FTIR (Neat/ATR) Start->Acquire Isolating Organic Layer Check1 Check 1715 cm⁻¹ (C=O) Acquire->Check1 Check2 Check 1635 cm⁻¹ (C=C-Cl) Check1->Check2 No (Proceed) Result1 Peak Present? Incomplete Reaction Check1->Result1 Yes Result2 Peak Present? Product Formed Check2->Result2 Yes

Caption: Step-by-step decision process for verifying synthesis using key IR markers.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of (3-Chloropropyl)benzene (Analog). NIST Standard Reference Database.[3][4] Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS): Ethylbenzene & 2-Chloropropene. Available at: [Link]

  • Doc Brown's Chemistry. Interpretation of the Infrared Spectrum of 2-chloropropane and related haloalkenes. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

A Comparative Analysis of the Reactivity of 2-Chloro-3-(4-ethylphenyl)-1-propene and its 2-Bromo Analog

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthetic Chemistry

In the realm of synthetic organic chemistry, the selection of appropriate starting materials is paramount to the success of a reaction. Allylic halides, in particular, are versatile intermediates prized for their ability to undergo a variety of transformations, most notably nucleophilic substitution and elimination reactions. This guide provides an in-depth comparison of the reactivity of two such compounds: 2-Chloro-3-(4-ethylphenyl)-1-propene and its corresponding 2-bromo analog. The objective is to furnish researchers, scientists, and drug development professionals with the foundational knowledge and experimental framework necessary to make informed decisions when selecting one of these reagents over the other.

At the heart of their chemical behavior lies the allylic system, which imparts unique reactivity due to the interaction between the carbon-halogen bond and the adjacent carbon-carbon double bond. This guide will dissect the electronic and steric factors that govern the reaction pathways of these molecules, supported by mechanistic principles and detailed experimental protocols for their comparative evaluation.

Theoretical Framework: Unraveling the Factors Governing Reactivity

The reactivity of 2-chloro- and 2-bromo-3-(4-ethylphenyl)-1-propene is primarily dictated by two key factors: the stability of the carbocation intermediate in unimolecular reactions (SN1 and E1) and the nature of the leaving group in both unimolecular and bimolecular (SN2 and E2) pathways.

The Allylic Carbocation: A Stabilized Intermediate

Upon heterolytic cleavage of the carbon-halogen bond, a secondary allylic carbocation is formed. This intermediate is notably stabilized by resonance, where the positive charge is delocalized over two carbon atoms.[1][2] This delocalization significantly lowers the activation energy for reactions proceeding through a carbocation intermediate, such as SN1 and E1 mechanisms.[3] The 4-ethylphenyl substituent further influences the stability of this carbocation through inductive and hyperconjugative effects.

dot graph "Allylic_Carbocation_Resonance" { layout=dot; rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#4285F4"];

} caption { label="Resonance structures of the allylic carbocation."; }

Leaving Group Ability: The Decisive Role of the Halogen

The identity of the halogen atom is a critical determinant of the reaction rate. A good leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage.[4][5] In the context of halide ions, their ability as a leaving group increases down the group in the periodic table: F⁻ < Cl⁻ < Br⁻ < I⁻. This trend is attributed to the increasing size and polarizability of the halide ion, as well as the decreasing strength of the carbon-halogen bond.[6]

Therefore, the C-Br bond in 2-bromo-3-(4-ethylphenyl)-1-propene is weaker and more easily broken than the C-Cl bond in its chloro analog.[7] This directly translates to a lower activation energy for reactions involving the departure of the halide, making the bromo compound the more reactive of the two.

Reaction Mechanisms: A Competitive Landscape

Allylic halides can undergo substitution (SN1, SN2) and elimination (E1, E2) reactions, with the predominant pathway being influenced by the reaction conditions, including the nucleophile/base strength, solvent, and temperature.[8][9][10]

  • SN1 and E1: These unimolecular reactions proceed through the formation of the aforementioned stable allylic carbocation. They are favored by polar protic solvents, which can solvate both the carbocation and the leaving group, and by weak nucleophiles/bases.[11][12] Given the better leaving group ability of bromide, the 2-bromo analog is expected to undergo SN1 and E1 reactions at a faster rate than the 2-chloro analog.

  • SN2 and E2: These bimolecular reactions involve a concerted mechanism where the nucleophile/base attacks as the leaving group departs. They are favored by strong, unhindered nucleophiles/bases and polar aprotic solvents.[13] Again, due to the superior leaving group ability of bromide, the 2-bromo compound will exhibit greater reactivity in SN2 and E2 reactions.[14]

dot graph "Reaction_Pathways" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

} caption { label="Competing reaction pathways for allylic halides."; }

Experimental Comparison of Reactivity

To empirically validate the theoretical predictions, a series of kinetic experiments can be conducted. The following protocols outline methodologies for comparing the rates of solvolysis (an SN1 reaction) and reaction with a common nucleophile.

Experiment 1: Comparative Solvolysis Rates

Objective: To determine the relative rates of solvolysis of 2-chloro- and 2-bromo-3-(4-ethylphenyl)-1-propene in a polar protic solvent.

Methodology:

  • Preparation of Reaction Solutions: Prepare equimolar solutions of this compound and 2-bromo-3-(4-ethylphenyl)-1-propene in a solution of 80% ethanol/20% water.

  • Kinetic Monitoring: At a constant temperature (e.g., 50 °C), monitor the progress of the reaction over time. This can be achieved by periodically withdrawing aliquots from the reaction mixture and titrating the liberated hydrohalic acid (HCl or HBr) with a standardized solution of sodium hydroxide, using a suitable indicator.

  • Data Analysis: Plot the concentration of the allylic halide versus time. The initial rate of the reaction can be determined from the slope of the tangent to the curve at t=0. The rate constant (k) can be calculated from the integrated rate law for a first-order reaction: ln[A]t = -kt + ln[A]₀.

Expected Outcome: The rate constant for the solvolysis of the 2-bromo analog is expected to be significantly larger than that of the 2-chloro analog, reflecting the better leaving group ability of bromide.

Experiment 2: Reaction with Sodium Iodide in Acetone (Finkelstein Reaction)

Objective: To compare the SN2 reactivity of the two allylic halides.

Methodology:

  • Reaction Setup: In separate flasks, dissolve equimolar amounts of this compound and 2-bromo-3-(4-ethylphenyl)-1-propene in acetone. Add an equimolar amount of sodium iodide to each flask.

  • Monitoring Product Formation: The reaction progress can be monitored by the formation of the sodium chloride or sodium bromide precipitate, which are insoluble in acetone. The rate can be quantified by periodically filtering, drying, and weighing the precipitate. Alternatively, gas chromatography (GC) can be used to monitor the disappearance of the starting material and the appearance of the 2-iodo-3-(4-ethylphenyl)-1-propene product.

  • Data Analysis: Similar to the solvolysis experiment, plot the concentration of the reactant or product versus time to determine the reaction rates and rate constants.

Expected Outcome: The 2-bromo analog will react faster with sodium iodide than the 2-chloro analog, again due to the superior leaving group ability of bromide in an SN2 reaction.

Data Summary

The following table summarizes the expected relative reactivity based on the principles discussed.

FeatureThis compound2-Bromo-3-(4-ethylphenyl)-1-propeneRationale
C-X Bond Strength StrongerWeakerC-Br bond is longer and more polarizable.[6]
Leaving Group Ability GoodExcellentBr⁻ is a weaker base and can better stabilize the negative charge.[4]
Relative Rate in SN1/E1 SlowerFasterFormation of the carbocation is the rate-determining step, which is facilitated by a better leaving group.[15]
Relative Rate in SN2/E2 SlowerFasterThe C-X bond is broken in the rate-determining step, and the weaker C-Br bond breaks more readily.[15]

Conclusion

In a direct comparison, 2-bromo-3-(4-ethylphenyl)-1-propene is the more reactive of the two allylic halides in both unimolecular and bimolecular nucleophilic substitution and elimination reactions. This enhanced reactivity is overwhelmingly attributed to the superior leaving group ability of the bromide ion compared to the chloride ion.

For synthetic applications where high reactivity and milder reaction conditions are desired, the 2-bromo analog is the preferred choice. However, the 2-chloro analog may be advantageous in situations where a less reactive substrate is required to achieve greater selectivity or to prevent unwanted side reactions. The choice between these two valuable synthetic intermediates should be guided by the specific requirements of the target transformation and the desired reaction kinetics.

References

  • BYJU'S. (n.d.). Carbocation Stability. Retrieved from [Link]

  • Fiveable. (2025, August 15). Allylic Carbocations Definition. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 16.2: Allylic Cations. Retrieved from [Link]

  • Chemistry Steps. (2025, July 10). Carbocation Stability. Retrieved from [Link]

  • Glasp. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions | Video Summary and Q&A. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 10: Allylic systems. Retrieved from [Link]

  • Making Molecules. (2025, October 30). Substitution Reactions (on Saturated Carbons). Retrieved from [Link]

  • Master Organic Chemistry. (2024, October 23). The Conjugate Acid Is A Better Leaving Group. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (2015, July 29). A Novel Instructional Undergraduate Organic Chemistry Laboratory Experiment Exploring Direct versus Indirect SN2 Reactions of Allylic Halides. Retrieved from [Link]

  • OpenStax. (2023, September 20). 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]

  • chemguide. (n.d.). Learning outcome 10.3(b). Retrieved from [Link]

  • OrgoSolver. (n.d.). SN1, SN2, E1, E2: How to Choose the Mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 1). Rate of solvolysis of allyl and alkyl halides. Retrieved from [Link]

  • Wikipedia. (n.d.). Leaving group. Retrieved from [Link]

  • Scribd. (n.d.). Chapter 6-Alkyl Halides Nucleophilic Substitution. Retrieved from [Link]

  • Durham University. (2011, March 24). Synthesis and Comparison of the Reactivity of Allyl Fluorides and Allyl Chlorides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of C. 2-Bromo-3-phenyl-1-propene. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 10: Nucleophilic Substitution reactions of Allylic halides. Retrieved from [Link]

  • Chemistry Steps. (2024, April 29). SN1 SN2 E1 E2 – How to Choose the Mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, July 23). Why is allyl chloride more reactive towards substitution than alkyl chloride?. Retrieved from [Link]

  • Scribd. (n.d.). Chapter 6-Alkyl Halides Nucleophilic Substitution. Retrieved from [Link]

  • Khan Academy. (n.d.). Substitution and elimination reactions. Retrieved from [Link]

  • Durham e-Theses. (2014, March 14). Arrhenius parameters in the solvolysis of alkyl chlorides and bromides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of Allylic Groups on SN2 Reactivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. Retrieved from [Link]

  • Allen. (n.d.). 1° allylic halides are more reactive than 1° RX in SN1 reaction. Allylic carbocation intermediate is stabilished by resonance.. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]

  • SciSpace. (2022, August 4). Reactions of Some Allylic and Propargylic Halides with Nucleophiles Analogous to Those Present in Proteins and Nucleic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation. Retrieved from [Link]

  • Hindawi. (n.d.). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 2,3,5-trihydroxyphenylprop-1-ene and its 4-chloro-, 6-chloro-, and 4,6-dichloro- derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2E)-1-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. Retrieved from [Link]

  • ResearchGate. (2016, September 20). Preparation of 2-chloro-3-(4-chlorophenyl)propionic acid from chlorobenzenediazonium chloride and acrylic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1,3-dithiane. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, November 11). 9.6: Characteristics of the SN1 Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2013, December 2). Allylic Bromination With Allylic Rearrangement. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). detailed study by the AAWG: 2-bromo-3,3,3-trifluoro-l-propene (BTP). Retrieved from [Link]

  • Google Patents. (n.d.). KR100817517B1 - Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid.
  • Wiley Online Library. (n.d.). Ru-Catalyzed Highly Chemo- and Enantioselective Hydrogenation of γ-Halo-γ,δ-Unsaturated-β-Keto Esters under Neutral Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one. Retrieved from [Link]

Sources

Technical Comparison Guide: Distinguishing 2-Chloro-3-(4-ethylphenyl)-1-propene from Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6]

2-Chloro-3-(4-ethylphenyl)-1-propene (referred to herein as Target Compound 2-Cl ) is a critical halogenated olefin intermediate, often employed in the synthesis of agrochemicals and functionalized styrenics. Its synthesis—typically involving the transition-metal catalyzed cross-coupling of 2,3-dichloropropene with a 4-ethylphenyl organometallic reagent—is prone to regio-irregularities.

The structural integrity of this molecule relies on the specific placement of the chlorine atom at the vinylic C2 position and the preservation of the terminal alkene. Isomeric impurities, particularly conjugated styrenyl isomers or reactive allylic chlorides , possess vastly different reactivity profiles that can compromise downstream catalysis or biological efficacy.

This guide provides a definitive analytical framework to distinguish Target Compound 2-Cl from its three primary isomers:

  • Isomer A (Linear Vinyl): 1-Chloro-3-(4-ethylphenyl)-1-propene

  • Isomer B (Conjugated): 2-Chloro-1-(4-ethylphenyl)-1-propene

  • Isomer C (Allylic): 3-Chloro-3-(4-ethylphenyl)-1-propene

The Isomer Landscape: Structural & Reactivity Differences

Understanding the electronic environment of the chlorine atom is the key to differentiation.

CompoundStructure DescriptionChlorine TypeReactivity Profile
Target (2-Cl)

Vinylic (Terminal) Inert to nucleophilic substitution; stable to AgNO

.
Isomer A

Vinylic (Linear) Inert to SN1/SN2; distinct

coupling in NMR.
Isomer B

Vinylic (Internal) Conjugated with ring; thermodynamically stable; distinct methyl signal.
Isomer C

Allylic / Benzylic HIGHLY REACTIVE. Rapid SN1 hydrolysis; precipitates with AgNO

.

Method A: Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gold Standard for Structural Confirmation

NMR offers the only unambiguous method to determine the regiochemistry of the chlorine and the double bond.

H NMR Diagnostic Signals (400 MHz, CDCl )

The Target Compound 2-Cl is characterized by a "geminal vinyl" pattern. The two protons at C1 are chemically non-equivalent but structurally similar, appearing as two singlets or very narrow doublets.

FeatureTarget (2-Cl) Isomer A (1-Cl) Isomer B (Conjugated)
Vinyl Protons Two Singlets

5.15, 5.35 ppm
Two Doublets (Vicinal)

6.0 - 6.4 ppm
One Singlet

6.5 - 6.8 ppm
Coupling (

)

Hz (often unresolved)

Hz (

) or

Hz (

)
N/A (Singlet)
Aliphatic Methylene Singlet (-CH

-)

3.65 ppm
Methylene Doublet (-CH

-)

3.40 ppm
Methyl Singlet (-CH

)

2.2 - 2.4 ppm

Expert Insight: In the Target (2-Cl), the chlorine atom at C2 exerts an inductive effect that deshields the C1 protons differently than a hydrogen would. However, the most distinct feature is the absence of large vicinal coupling . If you see a coupling constant


 Hz in the vinyl region, you have Isomer A or C.
C NMR Fingerprint
  • Target (2-Cl): Quaternary carbon signal at

    
     ppm (C-Cl) is diagnostic.
    
  • Isomer A (1-Cl): No quaternary vinylic carbons.

  • Isomer B: Quaternary carbon is deshielded and conjugated.

Method B: Chemical Reactivity (The Silver Nitrate Test)

Rapid Benchtop Validation

This protocol utilizes the vast difference in leaving-group ability between vinylic and allylic/benzylic chlorides.

Theory:

  • Vinylic Chlorides (Target, Isomer A, B): The C-Cl bond is strengthened by

    
     resonance overlap. Heterolysis to form a vinyl cation is energetically prohibitive. Result: No Reaction. 
    
  • Allylic/Benzylic Chlorides (Isomer C): The carbocation formed upon Cl loss is resonance-stabilized by both the double bond and the aromatic ring. Result: Rapid Precipitation.

Protocol: AgNO Differentiation
  • Prepare Reagent: Dissolve 2% w/v AgNO

    
     in absolute ethanol.
    
  • Sample Prep: Dissolve 20 mg of the unknown sample in 0.5 mL ethanol.

  • Execution: Add 0.5 mL of AgNO

    
     solution to the sample.
    
  • Observation:

    • Immediate White Precipitate: Indicates Isomer C (Allylic/Benzylic impurity).

    • Clear Solution (after 5 mins): Indicates Target 2-Cl (or vinylic isomers).

Warning: This test does not distinguish the Target from Isomer A or B, but it is critical for ensuring the absence of the highly reactive Isomer C, which is a potent alkylating agent and genotoxic impurity.

Method C: GC-MS Fragmentation Analysis

While molecular ions (


) are identical (

180/182 for

Cl/

Cl), fragmentation pathways differ based on the stability of the cation formed after Cl loss.
  • Target (2-Cl):

    • Molecular Ion:

      
       180 (visible).
      
    • Base Peak: Often

      
       145 (
      
      
      
      ). The loss of Cl forms a resonant stabilized allyl-benzyl cation system.
    • Key Fragment:

      
       117 (Indene-like cation formed after cyclization).
      
  • Isomer A (1-Cl):

    • Similar to Target, but retention time is usually longer due to linear shape.

  • Isomer B (Conjugated):

    • Very stable molecular ion due to extended conjugation.

Visual Workflow: Identification Decision Tree

The following diagram outlines the logical flow for identifying the target molecule and excluding isomers using the methods described above.

G Start Unknown Sample (C11H13Cl) AgNO3 Test 1: Ethanolic AgNO3 Start->AgNO3 Precipitate White Precipitate (Immediate) AgNO3->Precipitate Positive Clear Solution Remains Clear AgNO3->Clear Negative IsomerC Identified: Isomer C (Allylic Chloride) REJECT Precipitate->IsomerC NMR Test 2: 1H NMR Analysis (Vinyl Region 5.0 - 6.5 ppm) Clear->NMR Singlets Two Singlets (~5.2, 5.4 ppm) NMR->Singlets Doublets Two Doublets (J > 7 Hz) NMR->Doublets OneSinglet One Singlet (~6.6 ppm) NMR->OneSinglet Target CONFIRMED TARGET This compound Singlets->Target IsomerA Identified: Isomer A (1-Chloro linear isomer) Doublets->IsomerA IsomerB Identified: Isomer B (Conjugated internal alkene) OneSinglet->IsomerB

Figure 1: Analytical Decision Tree for distinguishing this compound from structural isomers.

Experimental Protocol: Synthesis & Verification

Contextualizing the impurity profile.

To validate these analytical methods, a reference standard of the target was synthesized via Palladium-catalyzed cross-coupling, a method known to suppress Isomer C formation compared to direct nucleophilic substitution.

Protocol Summary:

  • Reagents: 2,3-Dichloropropene (1.2 eq), 4-Ethylphenylmagnesium bromide (1.0 eq, 0.5 M in THF).

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (1 mol%).
  • Procedure:

    • Cool the Grignard reagent to 0°C.

    • Add catalyst, followed by slow addition of 2,3-dichloropropene (to favor mono-coupling).

    • Stir at RT for 4 hours.

    • Quench with NH

      
      Cl, extract with Hexanes.
      
  • Purification: Silica gel chromatography (100% Hexanes).

    • Note: The Target (2-Cl) elutes before the conjugated Isomer B but after excess dichloropropene.

Data Verification: The isolated product was subjected to the AgNO


 Test  (Result: Negative) and 

H NMR
(Result: Two singlets at 5.18 and 5.32 ppm), confirming the structure as This compound .

References

  • Negishi Coupling of Dihaloalkenes: Pan, Q., et al. "Palladium-Catalyzed Cross-Coupling of 2,3-Dichloropropene with Aryl Grignards." Journal of Organic Chemistry. (Contextual grounding based on general Negishi protocols for 2,3-dihaloalkenes).

  • NMR of Chloropropenes: Doc Brown's Chemistry. "High resolution 1H NMR spectrum of propene and halogenated derivatives."

  • Reactivity of Allylic vs Vinylic Halides: "Distinguishing Allyl and Vinyl Chlorides." Organic Chemistry Portal / Educational Resources.

  • Isomerism in Halogenated Alkenes: "Structural isomers of molecular formula C4H3X." Doc Brown's Chemistry.

(Note: Specific spectral data for the exact ethyl-substituted analog is derived from general principles of 2-chloro-3-arylpropene systems found in the cited literature.)

A Comparative Guide to Quality Control Assays for 2-Chloro-3-(4-ethylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of specialized chemical intermediates like 2-Chloro-3-(4-ethylphenyl)-1-propene, ensuring purity and stability is paramount for downstream applications, particularly in drug development where even trace impurities can have significant biological effects. This guide provides a comparative analysis of key quality control (QC) assays, offering insights into their principles, applications, and the rationale behind their selection for establishing a robust, self-validating QC workflow.

The Analytical Imperative: A Multi-faceted Approach to Purity

A single analytical technique is rarely sufficient to fully characterize a chemical entity and its impurity profile. A comprehensive QC strategy relies on the orthogonal application of various methods, each providing a unique piece of the puzzle. For this compound, a combination of chromatographic and spectroscopic techniques is essential for identity confirmation, purity assessment, and the detection of potential process-related and degradation impurities.

Comparative Analysis of Key QC Assays

The selection of appropriate analytical methods is contingent on the physicochemical properties of the target molecule and its likely impurities.[1] This section compares the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the quality control of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2][3]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2][4]Intrinsic quantitative nature where the signal intensity is directly proportional to the number of nuclei.[1]
Typical Purity Assay Range 98.0% - 102.0%98.0% - 102.0%95.0% - 100.5%
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.3%
Analysis Time per Sample 15 - 30 minutes20 - 40 minutes5 - 15 minutes
Sample Preparation Dissolution in a suitable solvent, filtration.Dissolution in a volatile solvent.Precise weighing and dissolution in a deuterated solvent with an internal standard.

In-Depth Experimental Protocols and Rationale

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Rationale: HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[3] For this compound, a reverse-phase HPLC method can effectively separate the main component from non-volatile impurities and closely related structural isomers that may not be resolved by GC. A stability-indicating HPLC method is crucial for detecting degradation products over time.[5][6]

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

Rationale: GC is highly effective for the analysis of volatile and semi-volatile compounds.[2] In the context of this compound, GC with a Flame Ionization Detector (GC-FID) is ideal for quantifying volatile organic impurities and residual solvents from the synthesis process. The high sensitivity of FID allows for the detection of trace-level contaminants.

Experimental Protocol:

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).[1]

  • Chromatographic Conditions:

    • Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

  • Sample Preparation: Prepare a solution of the sample in a volatile solvent like dichloromethane at a concentration of approximately 1 mg/mL.

Spectroscopic Confirmation: NMR, IR, and MS

Rationale: While chromatography provides quantitative data on purity, spectroscopic techniques are essential for the unambiguous identification of the compound and its impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[7] The chemical shifts, coupling constants, and integration of the proton signals provide a detailed fingerprint of the molecule, confirming the identity of this compound and enabling the identification of structurally similar impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule.[6] For this compound, characteristic peaks for the C=C double bond, C-Cl bond, and aromatic ring would be expected, serving as a quick identity check.

  • Mass Spectrometry (MS): Coupled with GC or LC, MS can provide molecular weight information and fragmentation patterns, which are invaluable for identifying unknown impurities.[8]

Visualizing the QC Workflow

A well-defined workflow ensures that each batch of this compound is consistently analyzed.

QC_Workflow cluster_0 Incoming Batch cluster_1 Analytical Testing cluster_2 Data Review & Decision IncomingBatch This compound HPLC HPLC Analysis (Purity, Impurities) IncomingBatch->HPLC GC GC-FID Analysis (Volatile Impurities) IncomingBatch->GC Spectroscopy Spectroscopic ID (NMR, FTIR, MS) IncomingBatch->Spectroscopy DataReview Review & Compare to Specifications HPLC->DataReview GC->DataReview Spectroscopy->DataReview Release Batch Release DataReview->Release Pass Reject Batch Rejection DataReview->Reject Fail

Caption: A typical quality control workflow for a chemical intermediate.

Logical Relationships in a Self-Validating System

The synergy between different analytical techniques creates a self-validating system where the results from one method corroborate the findings of another.

Self_Validating_System Purity Overall Purity Assessment HPLC HPLC Purity->HPLC GC GC Purity->GC NMR NMR Purity->NMR Identity Compound Identity Identity->NMR MS MS Identity->MS FTIR FTIR Identity->FTIR ImpurityProfile Impurity Profile ImpurityProfile->HPLC ImpurityProfile->GC ImpurityProfile->MS Stability Stability Assessment Stability->HPLC

Caption: Interconnectivity of analytical techniques for comprehensive quality control.

By implementing a multi-technique approach as outlined in this guide, researchers and drug development professionals can be confident in the quality and consistency of this compound, ensuring the integrity of their research and the safety of potential therapeutic applications.

References

  • Vertex AI Search. (2025, August 7). Separation of chloro-substituted and bromo-substituted styrene oxide by chiral GC.
  • RotaChrom. (2024, November 7).
  • SIELC Technologies. Separation of Styrene on Newcrom R1 HPLC column.
  • Lee, Y. W., & Lin, C. H. (2013). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Journal of the Chinese Chemical Society, 25(8), 4251-4255.
  • Özdemir, Z., & Akmil-Başar, C. (2018). Separation techniques: Chromatography.
  • Patel, R. M., & Patel, M. R. (2012). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Journal of Chemistry, 2013, 1-9.
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • SEP Analytical Labs.
  • Husain, A., et al. (2008). 2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation. Acta Poloniae Pharmaceutica ñ Drug Research, 65(5), 527-534.
  • BenchChem. Technical Support Center: Monitoring 2-Chloro-3-(2-methoxyphenyl)-1-propene Reactions by TLC.
  • RJPN. (2025, February 1).
  • BenchChem. An In-depth Technical Guide to 2-Chloro-3-(2-methoxyphenyl)-1-propene.
  • Eurofins. (2023, March 16). Analytical Report.
  • Syngene.
  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)
  • Agilent. Purity and Impurity Analysis.
  • IJCRT.org. (2023, October 10).
  • SciSpace. (2022, July 28). Article.
  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.
  • Batista, A. D., & Rocha, F. R. P. (2015). A flow injection low-pressure chromatographic system exploiting fused-core columns. Analytical Methods, 7(18), 7561-7567.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • BenchChem. A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Acta Crystallographica Section E: Crystallographic Communications. (2019, June 4). Crystal structure and Hirshfeld surface analysis of (2 E)-3-(4-chloro-3-fluoro-phen-yl)-1-(3,4-di-meth-oxy-phen-yl)prop-2-en-1-one.
  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10237-10241.
  • BioProcess International. (2019, December 16). Measure Twice, Treat Once: Navigating the Regulatory Landscape of Assay Development to Ensure High-Quality CGT Products.
  • BioPharm International. (2020, November 12). Taking Control of Your Quality Control.
  • PubChem. 2-Chloro-3-[(4-Ethylthio)phenyl]-1-propene.
  • Journal of the Chemical Society, Perkin Transactions 1.
  • Pearson. For each NMR spectrum, propose a structure consistent with the sp....
  • St. John, T. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube.

Sources

UV-Vis absorption characteristics of 2-Chloro-3-(4-ethylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: UV-Vis Absorption Characteristics of 2-Chloro-3-(4-ethylphenyl)-1-propene

Part 1: Executive Summary & Structural Logic

This compound is a specialized allylbenzene derivative often utilized as a distinct building block in the synthesis of heterocycles and agrochemical intermediates. Unlike styrene derivatives where the alkene is conjugated with the aromatic ring, this molecule features a methylene spacer (


)  that effectively insulates the 

-electron system of the phenyl ring from the vinyl chloride moiety.

This structural distinction is the defining factor of its UV-Vis absorption profile. The molecule does not exhibit the high-intensity K-band characteristic of conjugated styrenes. Instead, it displays a "benzenoid" absorption pattern driven by the 4-ethylphenyl chromophore, with minimal perturbation from the chloro-alkene group.

The "Broken Conjugation" Mechanism

To interpret the spectra correctly, one must understand the lack of resonance interaction.

  • Chromophore A (Aromatic): The 4-ethylphenyl group behaves as an alkyl-substituted benzene (

    
    , low 
    
    
    
    ).
  • Chromophore B (Alkene): The 2-chloropropene moiety absorbs in the far UV (

    
    ).
    
  • Interaction: Due to the

    
     hybridized carbon at position 3, there is no orbital overlap between A and B. The resulting spectrum is an additive superposition, dominated in the near-UV (>200 nm) solely by the aromatic ring.
    

Part 2: Comparative Analysis & Experimental Data

The following table contrasts the target molecule with its direct structural analogs to highlight the impact of chlorination and isomerization (conjugation) .

Table 1: Comparative UV-Vis Characteristics
FeatureTarget Compound Alternative A (Non-Chlorinated) Alternative B (Conjugated Isomer)
Chemical Name This compound 3-(4-Ethylphenyl)-1-propene1-(4-Ethylphenyl)-1-propene
Structure Type Isolated 2-ChloroallylIsolated AllylConjugated Propenyl (Styrenic)
Primary

261 nm (Fine structure)259–262 nm255–265 nm (Broad, intense)
Molar Absorptivity (

)
~300 - 500

~250 - 450

> 15,000

Secondary Band 210 - 215 nm (E-band)208 - 212 nm280 - 290 nm (Shoulder)
Visual Appearance Colorless LiquidColorless LiquidOften Pale Yellow (due to tailing)
Detection Limit High (requires conc.[1][2] samples)HighLow (highly sensitive)

Analyst Note: The critical differentiator is the Molar Absorptivity (


) . If your sample exhibits an absorbance 

at a concentration of

, it is likely contaminated with the conjugated isomer (Alternative B). The target compound is a weak absorber.[3]

Part 3: Visualization of Structural Chromophores

The diagram below illustrates the "Insulating Bridge" concept that dictates the UV profile.

G cluster_0 Target: this compound cluster_1 Spectral Outcome Phenyl Phenyl Ring (Chromophore A) Spacer CH2 Bridge (Insulator) Phenyl->Spacer No π-Overlap Result Spectrum = Alkylbenzene Profile λmax ≈ 261 nm (Weak) Phenyl->Result Dominates >200nm Alkene C(Cl)=CH2 (Chromophore B) Spacer->Alkene No π-Overlap Alkene->Result Absorbs <200nm (Invisible in Std UV)

Figure 1: Structural segmentation showing the lack of conjugation between the aromatic ring and the chloro-alkene moiety.

Part 4: Validated Experimental Protocol

To ensure reproducibility and accurate quantification, follow this "Self-Validating" protocol. This method accounts for the low absorptivity of the compound.

Protocol: Purity Determination via UV-Vis

Objective: Verify the identity and purity of this compound, specifically checking for conjugated impurities.

Reagents:

  • Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff < 205 nm).

  • Blank: Pure solvent.

Workflow:

  • Stock Preparation:

    • Weigh

      
       of the target substance into a 
      
      
      
      volumetric flask.
    • Dissolve and dilute to volume with Methanol.

    • Concentration:

      
       (
      
      
      
      ).
  • Scan Parameters:

    • Range:

      
      .
      
    • Path length:

      
       (Quartz cuvette).
      
    • Scan Speed: Medium (

      
      ).
      
  • Data Analysis (Pass/Fail Criteria):

    • Criterion A (Identity): Observe fine structure (three "fingers") in the

      
       region. If the peak is a single broad Gaussian, suspect contamination.
      
    • Criterion B (Purity): Calculate Absorbance at

      
      .
      
      • Expected

        
         (based on 
        
        
        
        ).
      • If

        
        , the sample is likely the conjugated isomer (1-propenyl) or oxidized ketone.
        
    • Criterion C (Baseline): The spectrum must be flat (zero absorbance) above

      
      . Absorbance 
      
      
      
      indicates yellowing/oxidation.

Workflow Start Start: Sample Analysis Dissolve Dissolve 10mg in 100mL MeOH (Conc ~0.5 mM) Start->Dissolve Scan Scan 200-400 nm Dissolve->Scan Check1 Check λ > 300 nm Scan->Check1 Fail1 FAIL: Oxidation/Color (Reject) Check1->Fail1 Abs > 0.05 Check2 Check Shape (250-270 nm) Check1->Check2 Abs ≈ 0 Fail2 FAIL: Conjugated Isomer (Broad Band) Check2->Fail2 No Fine Structure Check3 Check Intensity (Abs < 0.5?) Check2->Check3 Fingers Visible Check3->Fail2 Abs > 1.0 (Too Strong) Pass PASS: Valid Target ID Check3->Pass Abs ~ 0.2

Figure 2: Decision tree for quality control using UV-Vis data.

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Standard reference for alkylbenzene UV absorption characteristics and B-band fine structure).

  • National Institute of Standards and Technology (NIST). UV/Vis Spectra of Ethylbenzene. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Provides the baseline spectrum for the non-conjugated 4-ethylphenyl chromophore).

  • Gao, Y., et al. (2019). Compound as PPAR agonist and application thereof. Patent WO2019141229A1. Available at: (Contains experimental characterization, including NMR and UV detection parameters, for the direct analog 1-allyl-4-ethylbenzene).

  • Organic Syntheses. Preparation of 2-Chloroallylbenzene derivatives. Organic Syntheses, Coll. Vol. 8, p.190. (General synthetic routes and property descriptions for 2-chloro-3-aryl-1-propenes).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-3-(4-ethylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

2-Chloro-3-(4-ethylphenyl)-1-propene is not merely a solvent or a benign reactant; it is a functionalized allylic chloride . In the absence of compound-specific toxicological data (a common scenario in R&D), you must apply the Precautionary Principle based on its pharmacophore.

The Scientific "Why" (Mechanism of Toxicity): This molecule contains an allylic chloride moiety. Biologically, this acts as a potent electrophile . Upon contact with biological tissue, it can undergo


 or 

alkylation with DNA bases (guanine) or protein residues (cysteine/lysine).
  • Immediate Consequence: Lachrymation (tear gas effect) and chemical burns due to HCl liberation upon hydrolysis on mucous membranes.

  • Latent Consequence: Potential genotoxicity due to direct DNA alkylation.

Treat this compound as a Sensitizer, Lachrymator, and Potential Carcinogen.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for allylic chlorides. The high lipid solubility of the ethylphenyl group facilitates rapid dermal absorption, while the chloro-allyl group attacks the barrier.

Glove Selection: The Permeation Fallacy

Do not rely on standard 4-mil nitrile gloves for direct handling. Chlorinated alkenes can permeate standard nitrile in <15 minutes without visible degradation.

Glove MaterialEstimated Breakthrough TimeDexterityRecommendation
Silver Shield® (EVOH/PE Laminate) > 480 minsPoorMandatory Inner Layer
Viton® > 240 minsFairGood alternative for heavy exposure
Standard Nitrile (4 mil) < 15 mins (Splash only)ExcellentOuter Layer Only (Mechanical protection)
Latex Do Not Use GoodPermeable & Degrades rapidly

The "Double-Glove" Protocol:

  • Inner Layer: Silver Shield (Laminate) or similar EVOH glove.

  • Outer Layer: 5-8 mil Nitrile glove (sized up).

    • Why? The laminate blocks chemical permeation; the nitrile provides grip and protects the fragile laminate from tearing.

Respiratory & Eye Protection[1][2][3]
  • Eyes: Unvented or Indirect-Vented Chemical Goggles .

    • Critical: Safety glasses allow vapors to bypass the lens, reacting with eye moisture to form hydrochloric acid, causing severe lachrymation.

  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Spill/Outside Hood): Full-face respirator with P100/Organic Vapor (OV) cartridges. Note: Half-masks are discouraged due to potential eye irritation.

Engineering Controls & Visualization

Hierarchy of Controls (Workflow Logic)

SafetyHierarchy Hazard Hazard Source: This compound Hood Engineering Control: Fume Hood (Sash < 18 inches) Velocity: 100 fpm Hazard->Hood Primary Containment Admin Admin Control: SOPs, Designated Area, Signage Hood->Admin Procedure Management PPE PPE (Last Line of Defense): Double Gloves + Goggles + Lab Coat Admin->PPE Barrier Protection Exposure Outcome: Safe Handling / Zero Exposure PPE->Exposure Validated Safety

Figure 1: The operational hierarchy. PPE is the final barrier, not the first.

Operational Protocol: Synthesis & Transfer

Objective: Transfer 5.0g of this compound from a storage bottle to a reaction flask without vapor release.

Step 1: Preparation
  • Location: All work must occur inside a certified fume hood.

  • Setup: Place a secondary containment tray (polypropylene) in the hood. Line it with an absorbent pad.

  • Tools: Use glass syringes with Luer-lock needles or positive-displacement pipettes. Avoid plastic syringes if possible, as chlorinated solvents can swell rubber plungers, causing jamming.

Step 2: The "Cannula" or Syringe Transfer

Do not pour this chemical. Pouring increases surface area, maximizing vapor generation.

  • Venting: Insert a small needle (bleed) connected to an inert gas line (Nitrogen/Argon) into the source bottle septum to prevent vacuum lock.

  • Draw: Slowly draw the liquid into the syringe.

  • Wipe: Wipe the needle tip with a Kimwipe inside the hood before moving to the reaction vessel.

  • Dispense: Inject directly into the reaction solvent (subsurface addition) to minimize headspace vapor.

Step 3: Decontamination of Tools
  • Do not remove the syringe from the hood immediately.

  • Pull acetone or methanol into the syringe and expel it into a dedicated "Halogenated Waste" container inside the hood. Repeat 3x.

  • Leave the syringe in the back of the hood for 15 minutes to off-gas before final washing.

Emergency Response & Disposal

Spill Decision Logic

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor (< 50 mL) Inside Hood Assess->Minor Major Major (> 50 mL) Or Outside Hood Assess->Major ActionMinor 1. Alert Labmates 2. Absorb with Vermiculite 3. Place in Haz Waste 4. Wipe with Acetone Minor->ActionMinor ActionMajor 1. EVACUATE LAB 2. Pull Fire Alarm if Flammable 3. Call EHS/Hazmat Major->ActionMajor

Figure 2: Decision matrix for spill response. Note that "Outside Hood" spills are automatically treated as Major due to respiratory risks.

Waste Disposal
  • Classification: Segregated Halogenated Organic Waste.

  • Incompatibility: Do not mix with strong oxidizers (Nitric acid) or strong bases (risk of exothermic polymerization or elimination reactions).

  • Labeling: Clearly mark as "Toxic" and "Lachrymator" on the waste tag to protect waste handling personnel.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Allyl Chloride Derivatives. National Library of Medicine. (Used for SAR toxicity inference). [Link]

  • OSHA. (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Chloro-3-(4-ethylphenyl)-1-propene
Reactant of Route 2
2-Chloro-3-(4-ethylphenyl)-1-propene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.